SAR7334
Description
Properties
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKRLNQEXBPQGQ-OZOXKJRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SAR7334: A Technical Deep Dive into its Mechanism of Action on TRPC6 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel permeable to Ca²⁺ that has garnered significant attention as a therapeutic target. Its involvement has been identified in a range of pathologies, most notably Focal Segmental Glomerulosclerosis (FSGS), pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[1][2] Gain-of-function mutations in the TRPC6 gene are directly linked to autosomal dominant forms of FSGS, a disease characterized by podocyte injury and progressive proteinuria, often leading to kidney failure.[3][4][5] This has spurred the search for potent and selective inhibitors of the TRPC6 channel. This compound emerged from these efforts as a novel, highly potent, and orally bioavailable inhibitor, providing a critical tool for investigating TRPC6 channel function in vivo.[1][6] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound is an aminoindanol (B8576300) derivative that functions as a direct inhibitor of the TRPC6 ion channel.[7] Its primary mechanism involves blocking the influx of cations, particularly Ca²⁺, through the channel pore.[1][6] This inhibitory action has been demonstrated in both recombinant cell systems expressing human TRPC6 and in native tissues where TRPC6 activity is physiologically relevant.[6] The compound was identified through the screening of a chemical library for TRPC channel blocking activity and was subsequently characterized for its high potency and selectivity towards TRPC6.[2][6]
The typical activation pathway for TRPC6 involves G-protein coupled receptor (GPCR) stimulation, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG is the endogenous activator of TRPC6, leading to channel opening and Ca²⁺ influx. This compound directly antagonizes the channel, preventing this ion flow even in the presence of activators like DAG.
Quantitative Data: Potency and Selectivity
The efficacy of this compound has been quantified through various cellular and electrophysiological assays. The data consistently demonstrates its high potency for TRPC6 and selectivity over other TRPC isoforms.
Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC Channels
| TRPC Isoform | Ca²⁺ Influx Assay (IC₅₀, nM) | Whole-Cell Patch-Clamp (IC₅₀, nM) |
|---|---|---|
| TRPC6 | 9.5[1][2][6] | 7.9[1][6][8] |
| TRPC3 | 282[1][2][6] | - |
| TRPC7 | 226[1][2][6] | - |
| TRPC4 | Not Affected[1][6] | - |
| TRPC5 | Not Affected[1][6] | - |
Data compiled from multiple sources.[1][2][6][8]
Table 2: Preclinical Efficacy of this compound
| Experimental Model | Endpoint Measured | Key Result |
|---|---|---|
| Isolated Perfused Mouse Lungs | Acute Hypoxic Pulmonary Vasoconstriction (HPV) | This compound dose-dependently suppressed TRPC6-dependent HPV.[1][6][9] |
| Spontaneously Hypertensive Rats (SHR) | Mean Arterial Pressure | No significant change observed in a short-term study.[1][6][8] |
| Podocytes | Angiotensin II-evoked Calcium Influx | 1 µM this compound caused a major block of Ca²⁺ influx.[10] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
Cellular Ca²⁺ Influx Assay (FLIPR)
This high-throughput screening method was used to assess the compound's effect on intracellular calcium concentration.
-
Cell Lines: Human Embryonic Kidney (HEK) cell lines were generated with stable, tetracycline-inducible expression of recombinant human TRPC6 (hTRPC6) or other TRPC isoforms.[6]
-
Assay Protocol:
-
Cells were seeded in multi-well plates and grown under standard culture conditions (37°C, 5% CO₂).[6]
-
Expression of the target TRPC channel was induced by adding tetracycline.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells were rinsed and incubated with a standard extracellular solution containing varying concentrations of this compound or a vehicle control for a 10-minute pre-incubation period.[8]
-
TRPC6 channel activity was stimulated using a synthetic diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Changes in intracellular Ca²⁺ were measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Analysis: The dose-response relationship was fitted to a logistic function to determine the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the Ca²⁺ influx.[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion currents through the TRPC6 channels, confirming the findings from the Ca²⁺ influx assays.
-
Cell Preparation: HEK cells expressing hTRPC6 were used.
-
Electrophysiological Recordings:
-
Whole-cell currents were recorded using a patch-clamp amplifier.
-
The standard extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution contained (in mM): 140 CsCl, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.
-
Cells were held at a specific holding potential, and currents were elicited by applying voltage ramps (e.g., from -100 mV to +100 mV).
-
TRPC6 currents were activated by applying 50 µM OAG to the bath solution.[6]
-
Once a stable current was achieved, this compound was added cumulatively in increasing concentrations to the bath.
-
-
Data Analysis: The inhibition of the OAG-induced current at a specific voltage (e.g., -70 mV) was plotted against the this compound concentration to determine the IC₅₀ for current blockade.[6]
Isolated Perfused Mouse Lung Model
This ex vivo model was used to assess the effect of this compound on a physiological process known to be mediated by native TRPC6 channels.
-
Experimental Setup:
-
Lungs were isolated from mice and perfused through the pulmonary artery at a constant flow rate.
-
The lungs were ventilated with a normoxic gas mixture.
-
Pulmonary arterial pressure (PAP) was continuously monitored.
-
-
Protocol:
-
Acute hypoxic pulmonary vasoconstriction (HPV) was induced by switching the ventilation gas to a hypoxic mixture, which causes a rapid increase in PAP. This response is TRPC6-dependent.[6]
-
After establishing a stable HPV response, this compound was added to the perfusate.
-
The effect of the compound on the hypoxic pressure response was recorded.
-
-
Data Analysis: The strength of HPV in the presence of this compound was normalized to the control response in the absence of the compound to determine the dose-dependent inhibitory effect.[6]
Conclusion and Implications
This compound is a well-characterized, potent, and selective inhibitor of the TRPC6 cation channel.[6][10] Its mechanism of action is the direct blockade of ion influx, with a nanomolar potency that is significantly greater for TRPC6 than for its closest homologs, TRPC3 and TRPC7.[1][6] Rigorous experimental protocols, including cellular calcium assays and patch-clamp electrophysiology, have firmly established its inhibitory profile.[6] Furthermore, its efficacy in suppressing native TRPC6 channel activity has been validated in the isolated perfused lung model of HPV.[1][2] The high potency, good selectivity, and oral bioavailability make this compound an invaluable pharmacological tool for the in vivo investigation of TRPC6-mediated physiological and pathophysiological processes.[1][6]
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
- 5. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
SAR7334: A Technical Guide to its Selectivity Profile for TRPC Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR7334 is a potent and selective small-molecule inhibitor of the transient receptor potential canonical (TRPC) 3, 6, and 7 channel subtypes. These non-selective cation channels are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing its inhibitory potency against various TRPC subtypes. Furthermore, it outlines the key experimental methodologies used to characterize this profile, including whole-cell patch-clamp electrophysiology and high-throughput calcium imaging assays. Finally, relevant signaling pathways are illustrated to provide context for the mechanism of action of this compound.
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in calcium signaling. The TRPC3/6/7 subfamily is of particular interest as its members are activated by diacylglycerol (DAG), a key second messenger in G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling cascades. Dysregulation of these channels has been linked to numerous diseases, including cardiovascular disorders, kidney disease, and cancer. This compound has emerged as a valuable pharmacological tool for studying the function of these channels and as a potential therapeutic agent. This guide serves to consolidate the key technical data and methodologies related to the TRPC subtype selectivity of this compound.
Selectivity Profile of this compound
The inhibitory potency of this compound has been rigorously evaluated against a panel of human TRPC channel subtypes. The data, summarized in the tables below, demonstrate a clear selectivity for TRPC6, with high-nanomolar to low-micromolar activity against TRPC3 and TRPC7, and a lack of significant activity against TRPC4 and TRPC5.
Inhibitory Potency (IC50) Determined by Calcium Influx Assays
Calcium influx assays provide a functional measure of channel inhibition by quantifying the reduction in agonist-induced intracellular calcium elevation. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various TRPC subtypes.
| TRPC Subtype | IC50 (nM) | Assay System |
| TRPC3 | 282[1] | HEK293 cells |
| TRPC6 | 9.5[1] | HEK293 cells |
| TRPC7 | 226[1] | HEK293 cells |
| TRPC4 | No significant effect | HEK293 cells |
| TRPC5 | No significant effect | HEK293 cells |
Inhibitory Potency (IC50) Determined by Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology offers a direct measurement of ion channel currents, providing a precise quantification of inhibitor potency. The table below presents the IC50 value for this compound against TRPC6, confirming its high potency.
| TRPC Subtype | IC50 (nM) | Assay System |
| TRPC6 | 7.9[1] | HEK293 cells |
Experimental Protocols
The characterization of this compound's selectivity profile relies on standardized and reproducible experimental methodologies. This section provides detailed protocols for the key assays employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through TRPC channels in the plasma membrane of a single cell.
3.1.1. Cell Preparation
-
Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPC subtype of interest are cultured on glass coverslips.
-
Cells are typically ready for recording 24-48 hours after plating.
3.1.2. Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. The pH is adjusted to 7.2 with CsOH.
3.1.3. Recording Procedure
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ (when filled with intracellular solution) are used for recording.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited using a voltage ramp protocol, typically from -100 mV to +100 mV over 200 ms, applied every 10 seconds.
-
Baseline currents are recorded for a stable period.
-
The TRPC channel is activated by perfusing the cell with an agonist, commonly the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), at a concentration of 100 µM.
-
Once a stable activated current is achieved, this compound is co-perfused at various concentrations to determine the dose-dependent inhibition.
-
Current amplitudes are measured at specific voltages (e.g., -80 mV and +80 mV) to construct a dose-response curve and calculate the IC50 value.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
3.2.1. Cell Preparation
-
HEK293 cells stably expressing the human TRPC subtype of interest are seeded into black-walled, clear-bottom 96- or 384-well microplates.
-
Cells are grown to a confluent monolayer overnight.
3.2.2. Dye Loading
-
The cell culture medium is removed.
-
A calcium-sensitive fluorescent dye loading solution is prepared according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). Commonly used dyes include Fluo-4 AM or Cal-520.
-
The dye loading solution is added to each well, and the plate is incubated for 1-2 hours at 37°C, protected from light. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
3.2.3. Assay Procedure
-
The cell plate and a compound plate containing serial dilutions of this compound are placed into the FLIPR instrument.
-
The instrument measures the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument's integrated liquid handler adds the this compound dilutions to the cell plate, and the fluorescence is monitored to detect any direct effects of the compound.
-
After a brief incubation period, the TRPC channel agonist (e.g., 10-100 µM OAG) is added by the instrument to all wells.
-
The fluorescence intensity is continuously measured for a defined period (e.g., 2-5 minutes) to capture the kinetics of calcium influx.
-
The change in fluorescence intensity (ΔF), representing the intracellular calcium concentration, is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Dose-response curves are generated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
References
SAR7334: A Technical Guide to a High-Potency Chemical Probe for TRPC6 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1] Its high potency and oral bioavailability make it a valuable chemical probe for elucidating the function of TRPC6 in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and an exploration of the TRPC6 signaling pathways it modulates.
Data Presentation
Pharmacological Profile of this compound
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity across different experimental setups.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Human TRPC6 | Whole-cell patch-clamp | HEK293 | 7.9 | [1] |
| Human TRPC6 | Ca2+ influx | HEK293 | 9.5 | [1] |
| Human TRPC3 | Ca2+ influx | HEK293 | 282 | [1] |
| Human TRPC7 | Ca2+ influx | HEK293 | 226 | [1] |
| Human TRPC4 | Ca2+ influx | HEK293 | >10,000 | [1] |
| Human TRPC5 | Ca2+ influx | HEK293 | >10,000 | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Mouse | Oral | 10 | Data not available | Data not available | Data not available | Suitable for chronic oral administration | [1] |
| Rat (Spontaneously Hypertensive) | Oral | Data not available | Data not available | Data not available | Data not available | Suitable for chronic oral administration | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on TRPC6 currents in a heterologous expression system, such as HEK293 cells stably expressing human TRPC6.
Materials:
-
HEK293 cells stably expressing human TRPC6
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (10 mM in DMSO)
-
TRPC6 activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Procedure:
-
Plate HEK293-hTRPC6 cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and approach a target cell.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply a TRPC6 activator, such as OAG (typically 50-100 µM), to the bath solution to induce TRPC6-mediated currents.
-
Once a stable current is established, apply varying concentrations of this compound to the bath solution.
-
Record the inhibition of the OAG-induced current at each this compound concentration.
-
Data Analysis: Normalize the current inhibition to the maximal OAG-induced current and fit the concentration-response data to a logistic function to determine the IC50 value.
Intracellular Calcium Measurement
This protocol outlines the measurement of this compound's inhibitory effect on TRPC6-mediated calcium influx using a fluorescent calcium indicator.
Materials:
-
HEK293 cells expressing human TRPC6
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
TRPC6 activator (e.g., OAG)
-
Fluorescence plate reader or microscope equipped for ratiometric imaging
Procedure:
-
Seed HEK293-hTRPC6 cells in a 96-well black-walled, clear-bottom plate.
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in the calcium imaging buffer.
-
Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the imaging buffer to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 10-20 minutes.
-
Measure the baseline fluorescence.
-
Add a TRPC6 activator (e.g., 100 µM OAG) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of fluorescence at two excitation wavelengths for Fura-2) to determine the intracellular calcium concentration. Normalize the inhibitory effect of this compound to the response with the activator alone to calculate the IC50.
In Vivo Hypoxic Pulmonary Vasoconstriction (HPV) in Mice
This protocol describes the use of this compound to investigate the role of TRPC6 in the physiological response to hypoxia in an isolated perfused mouse lung model.[2]
Materials:
-
Male C57BL/6N mice (8-12 weeks old)
-
Ventilator and perfusion system for isolated lung preparation
-
Krebs-Henseleit buffer
-
Hypoxic gas mixture (e.g., 1% O2, 5% CO2, balanced with N2)
-
Normoxic gas mixture (e.g., 21% O2, 5% CO2, balanced with N2)
-
This compound
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the mouse and ventilate with the normoxic gas mixture.
-
Perform a thoracotomy and cannulate the pulmonary artery and the left atrium.
-
Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate.
-
Establish a stable baseline pulmonary arterial pressure (PAP).
-
Induce HPV by switching the ventilation to the hypoxic gas mixture and record the increase in PAP.
-
After the PAP returns to baseline under normoxic conditions, administer this compound (e.g., via the perfusate) at the desired concentration.
-
Repeat the hypoxic challenge in the presence of this compound and record the change in PAP.
-
Data Analysis: Compare the magnitude of the HPV response (the increase in PAP) before and after the administration of this compound to determine the inhibitory effect.
Signaling Pathways and Visualizations
TRPC6 is a key component of various signaling pathways, most notably those downstream of G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC).
GPCR-TRPC6 Signaling Pathway
Activation of Gq/11-coupled GPCRs by agonists leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG directly activates TRPC6, leading to an influx of Ca2+ and Na+ into the cell. This influx of cations depolarizes the cell membrane and contributes to the overall increase in intracellular calcium concentration, which in turn activates various downstream effectors.
TRPC6-Calcineurin-NFAT Signaling Pathway
A critical downstream pathway activated by TRPC6-mediated calcium influx is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Increased intracellular calcium activates the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in processes such as cardiac hypertrophy and immune responses.
Experimental Workflow for Characterizing a TRPC6 Inhibitor
The following diagram illustrates a logical workflow for the comprehensive characterization of a potential TRPC6 inhibitor like this compound.
Conclusion
This compound stands out as a highly valuable tool for the scientific community. Its demonstrated potency and selectivity for TRPC6, coupled with its suitability for in vivo studies, enable researchers to dissect the intricate roles of this ion channel in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound as a chemical probe, ultimately advancing our understanding of TRPC6-mediated signaling and its potential as a therapeutic target.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the mechanism of hypoxic pulmonary vasoconstriction using isolated perfused/ventilated mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of TRPC6 with SAR7334: A Technical Guide
Executive Summary: The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, is a critical component in cellular calcium signaling. Its dysregulation is implicated in numerous pathologies, including kidney disease, pulmonary hypertension, and cardiac hypertrophy.[1][2][3] SAR7334 is a novel, potent, and orally bioavailable inhibitor with high selectivity for TRPC6, making it an invaluable pharmacological tool for investigating the channel's function in both physiological and pathological contexts.[4][5] This guide provides an in-depth overview of TRPC6, the pharmacological profile of this compound, detailed experimental protocols for their study, and a visualization of the key signaling pathways involved.
The TRPC6 Cation Channel
Transient Receptor Potential Canonical 6 (TRPC6) is a member of the TRP superfamily of ion channels.[1] These channels are crucial for mediating Ca2+ and Na+ influx into cells, thereby influencing a wide array of cellular processes.[1][2] TRPC6 is widely expressed in tissues such as the kidneys, lungs, heart, and brain.[1]
1.1 Activation and Function TRPC6 is known as a receptor-operated channel, primarily activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) activation.[1][6] It can also be activated by mechanical stimuli.[7] The influx of cations through TRPC6 contributes to cellular depolarization and increases in intracellular calcium concentration, which triggers various downstream signaling cascades.
1.2 Pathophysiological Significance Gain-of-function mutations and altered expression of TRPC6 have been linked to a variety of diseases:
-
Kidney Disease: TRPC6 is a crucial component of the glomerular slit diaphragm in podocytes.[8] Its overactivation is associated with focal segmental glomerulosclerosis (FSGS), podocyte injury, and diabetic kidney disease.[1][8][9]
-
Pulmonary Disease: The channel is involved in hypoxic pulmonary vasoconstriction (HPV), and its increased expression is noted in pulmonary artery smooth muscle cells in response to idiopathic pulmonary arterial hypertension.[4][10]
-
Cardiac Remodeling: In the heart, TRPC6 is upregulated in response to pressure overload and is part of a positive feedback loop with the calcineurin-NFAT signaling pathway, which drives pathologic cardiac hypertrophy.[10]
This compound: A Selective TRPC6 Inhibitor
This compound is a potent and selective small-molecule inhibitor of TRPC6.[5] Its high potency and oral bioavailability make it suitable for both in vitro and in vivo studies to probe the function of TRPC6.[4][11]
2.1 Pharmacological Profile and Selectivity this compound demonstrates high selectivity for TRPC6 over other TRPC channel isoforms. It inhibits TRPC6, TRPC3, and TRPC7 at nanomolar concentrations but does not affect TRPC4 and TRPC5.[4][5] The significantly higher potency for TRPC6 allows for its use as a specific inhibitor at lower concentrations.[12]
Data Presentation: Inhibitory Potency of this compound
The inhibitory effects of this compound have been quantified using both intracellular calcium influx assays and direct electrophysiological measurements.
| Target | Assay Type | IC50 Value (nM) | Reference |
| TRPC6 | Ca2+ Influx | 9.5 | [4][5][13] |
| TRPC6 | Patch-Clamp Current | 7.9 | [4][11][14] |
| TRPC3 | Ca2+ Influx | 282 | [4][5][13] |
| TRPC7 | Ca2+ Influx | 226 | [4][5][13] |
| TRPC4 | Ca2+ Influx | Not Affected | [4][5] |
| TRPC5 | Ca2+ Influx | Not Affected | [4][5] |
Experimental Protocols for Investigating TRPC6
The study of TRPC6 channels and the characterization of inhibitors like this compound rely on specialized experimental techniques.
3.1 Whole-Cell Patch-Clamp Electrophysiology This technique directly measures the ion flow through TRPC6 channels in the cell membrane, providing precise quantification of channel activity and inhibition.
Objective: To measure TRPC6-mediated currents in a heterologous expression system (e.g., HEK293 cells) and assess the dose-dependent inhibition by this compound.
Materials:
-
TRPC6-expressing HEK293 cells.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries.
-
Extracellular Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).[15]
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 1 EGTA (pH 7.2).[15]
-
TRPC6 Activator: 50-100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[4][15]
-
Inhibitor: this compound dissolved in DMSO, then diluted to final concentrations.
Procedure:
-
Cell Preparation: Plate TRPC6-expressing cells on glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ) with the cell membrane.[15]
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) periodically to measure current-voltage (I-V) relationships.[15]
-
Channel Activation: Perfuse the cell with an extracellular solution containing OAG to activate TRPC6 channels and record the resulting increase in current.[4][15]
-
Inhibition: Once a stable activated current is achieved, apply increasing concentrations of this compound via the perfusion system to the cell.[4]
-
Analysis: Measure the reduction in current amplitude at each this compound concentration to determine the IC50 value.
3.2 Intracellular Calcium Measurement (FLIPR Assay) Fluorometric Imaging Plate Reader (FLIPR) assays are a high-throughput method to measure changes in intracellular Ca2+ concentration, serving as an indirect measure of channel activity.
Objective: To assess the ability of this compound to inhibit TRPC6-mediated calcium influx.
Procedure Outline:
-
Cell Loading: Plate TRPC6-expressing cells in a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
-
Compound Incubation: Add various concentrations of this compound to the wells and incubate.
-
Channel Activation: Use the FLIPR instrument to add a TRPC6 agonist (e.g., OAG) to all wells simultaneously.
-
Signal Detection: The instrument records the change in fluorescence intensity over time, which corresponds to the influx of Ca2+ through the activated channels.
-
Analysis: The inhibitory effect of this compound is quantified by comparing the fluorescence signal in treated wells to control wells.
3.3 In Vivo Model: Hypoxic Pulmonary Vasoconstriction (HPV) Acute HPV is a physiological response in the lungs that has been shown to be dependent on TRPC6 activity.[4] This model is used to test the efficacy of TRPC6 inhibitors in a relevant physiological system.
Objective: To determine if this compound can suppress TRPC6-dependent HPV in an isolated perfused mouse lung model.
Procedure Outline:
-
Animal Model: Use wild-type mice. This compound can be administered orally prior to the experiment to assess bioavailability and efficacy.[4][14]
-
Lung Isolation: Isolate the mouse lungs and perfuse them with a physiological salt solution.
-
Induce Hypoxia: Induce vasoconstriction by switching the ventilation gas to a hypoxic mixture, which causes an increase in pulmonary arterial pressure.
-
Inhibitor Application: In experiments without pre-dosing, this compound is added to the perfusion solution.
-
Measurement: Monitor the pulmonary arterial pressure throughout the experiment.
-
Analysis: A successful TRPC6 inhibitor like this compound will significantly reduce or abolish the pressure increase caused by hypoxia.[4][5]
Key Signaling Pathways and Visualizations
Understanding the signaling context of TRPC6 is crucial for interpreting experimental results.
4.1 TRPC6 Activation Pathway TRPC6 is canonically activated by DAG produced by PLC. This pathway is a common convergence point for many GPCRs and receptor tyrosine kinases.
4.2 TRPC6 and Downstream Calcineurin-NFAT Signaling In cardiac muscle, Ca2+ influx through TRPC6 activates the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT, leading to its nuclear translocation and the expression of genes associated with cardiac hypertrophy.[10]
Visualized Experimental Workflow
A logical workflow ensures systematic testing of a compound's effect on its target. The following diagram illustrates a typical workflow for characterizing this compound using patch-clamp electrophysiology.
Conclusion and Future Directions
This compound is a highly valuable tool for the specific inhibition of TRPC6 channels.[5] Its favorable pharmacological properties have enabled detailed investigation into the channel's role in various physiological processes, such as hypoxic pulmonary vasoregulation.[3][4] The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further explore the function of TRPC6. Future studies utilizing this compound will be critical in validating TRPC6 as a therapeutic target for a range of human diseases and may pave the way for the development of TRPC6-focused clinical therapeutics.[12]
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPC6 - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Development of SAR7334, a TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of SAR7334, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.
Introduction to TRPC6 and Its Role in Disease
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Dysregulation of TRPC6 function has been implicated in the pathogenesis of several diseases, most notably Focal Segmental Glomerulosclerosis (FSGS), a kidney disorder characterized by proteinuria and progressive renal failure.[1][2] In podocytes, specialized cells in the kidney's filtration barrier, gain-of-function mutations in the TRPC6 gene lead to excessive calcium influx, cytoskeletal damage, and eventual cell detachment, contributing to the breakdown of the glomerular filtration barrier.[1][3] This makes TRPC6 a compelling therapeutic target for diseases like FSGS.
The Discovery of this compound
This compound was identified through a rational drug design and screening program aimed at discovering potent and selective small-molecule inhibitors of TRPC6.[4][5] A library of potential TRPC channel inhibitors was synthesized and evaluated for their ability to block TRPC6-mediated calcium influx.
The initial screening identified a promising chemical scaffold that was further optimized to improve potency, selectivity, and pharmacokinetic properties. This optimization process led to the identification of this compound as a lead candidate.
In Vitro Pharmacology
The pharmacological properties of this compound were extensively characterized using a variety of in vitro assays.
The inhibitory activity of this compound was assessed against various TRPC channels using intracellular calcium measurements and whole-cell patch-clamp techniques.[4][5][6][7]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| TRPC6 | Ca2+ influx | HEK293 | 9.5 | [4][5] |
| TRPC6 | Whole-cell patch-clamp | HEK293 | 7.9 | [4][5][6][7] |
| TRPC3 | Ca2+ influx | HEK293 | 282 | [4][5] |
| TRPC7 | Ca2+ influx | HEK293 | 226 | [4][5] |
| TRPC4 | Ca2+ influx | HEK293 | >10,000 | [8] |
| TRPC5 | Ca2+ influx | HEK293 | >10,000 | [8] |
Intracellular Calcium Influx Assay:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target TRPC channel.[8]
-
Methodology:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
TRPC6 channels are activated using a specific agonist (e.g., oleoyl-2-acetyl-sn-glycerol, OAG).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence signal.
-
IC50 values are calculated from the concentration-response curves.
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Line: HEK293 cells expressing the target TRPC channel.[8]
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on single cells.
-
The extracellular solution contains physiological concentrations of ions. The intracellular solution in the patch pipette contains a different ionic composition to establish a membrane potential.
-
TRPC6 currents are elicited by applying a voltage ramp or step protocol and a channel activator (e.g., OAG).
-
This compound is applied at various concentrations to the bath solution.
-
The inhibition of the TRPC6-mediated current is measured, and the IC50 is determined.
-
In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy and pharmacokinetic profile of this compound were evaluated in preclinical animal models.
This compound was shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs, demonstrating its in vivo target engagement.[4][5]
Pharmacokinetic studies in male Sprague Dawley rats demonstrated that this compound is orally bioavailable and suitable for chronic oral administration.[4][6]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Cmax | ~400 | ng/mL |
| Tmax | ~4 | hours |
| Oral Bioavailability | Not explicitly stated | - |
Note: The provided data is estimated from graphical representations in the cited literature. A complete pharmacokinetic profile was not publicly available.
Isolated Perfused Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction:
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
The mouse is anesthetized, and the trachea and pulmonary artery are cannulated.
-
The lungs are isolated and placed in a temperature-controlled chamber.
-
The lungs are ventilated with a gas mixture and perfused with a physiological salt solution at a constant flow rate.
-
Hypoxia is induced by changing the ventilation gas to a low-oxygen mixture, which causes an increase in pulmonary arterial pressure (vasoconstriction).
-
This compound is administered into the perfusate to assess its ability to inhibit the hypoxic vasoconstrictor response.
-
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by directly inhibiting the TRPC6 ion channel, thereby reducing aberrant calcium influx into cells.
In the context of FSGS, the activation of TRPC6 in podocytes is a key pathological event.
Caption: TRPC6 signaling cascade in podocytes leading to injury in FSGS and the inhibitory action of this compound.
Drug Development Workflow
The discovery and preclinical development of a TRPC6 inhibitor like this compound follows a structured workflow.
Caption: A generalized workflow for the discovery and preclinical development of a TRPC6 inhibitor.
Clinical Development Status
As of the latest available public information, there are no registered clinical trials specifically investigating this compound. The development of other TRPC6 inhibitors for conditions like FSGS is ongoing in the pharmaceutical industry.
Conclusion
This compound is a potent and selective TRPC6 inhibitor with demonstrated in vitro and in vivo activity. Its discovery and preclinical characterization have provided valuable insights into the therapeutic potential of targeting TRPC6 for diseases such as FSGS. Further development and clinical investigation of TRPC6 inhibitors are warranted to determine their safety and efficacy in patients.
References
- 1. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of SAR7334: A Potent and Selective TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1][2][3] The development of potent and selective inhibitors for TRPC6 is a critical step in validating this channel as a therapeutic target and for the development of novel treatments. This technical guide provides an in-depth overview of the pharmacological properties of this compound, a novel and potent inhibitor of TRPC6 channels.[1][2][4]
Core Pharmacological Properties
This compound is an indane derivative that has demonstrated high potency and selectivity for the TRPC6 channel. Its inhibitory effects have been characterized through a series of in vitro and in vivo studies, establishing it as a valuable tool for investigating TRPC channel function.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified using both Ca2+ influx assays and whole-cell patch-clamp techniques. The compound exhibits a clear preference for TRPC6 over other TRPC isoforms.
| Target | Assay Type | IC50 (nM) |
| TRPC6 | Ca2+ Influx | 9.5[1][2][4] |
| TRPC6 | Patch-Clamp | 7.9[1][2][3][4][5] |
| TRPC3 | Ca2+ Influx | 282[1][2][4] |
| TRPC7 | Ca2+ Influx | 226[1][2][4] |
| TRPC4 | Ca2+ Influx | > 10,000[1] |
| TRPC5 | Ca2+ Influx | > 10,000[1] |
In Vivo Activity and Pharmacokinetics
Pharmacokinetic studies have shown that this compound is suitable for chronic oral administration.[1][2] Following oral administration in rats, the compound reaches and maintains pharmacologically effective concentrations for several hours.[1]
A key in vivo effect of this compound is the suppression of TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs.[1][2] This finding supports the role of TRPC6 in pulmonary vasoregulation. Interestingly, in a short-term study with spontaneously hypertensive rats (SHR), this compound did not lead to a change in mean arterial pressure, suggesting that TRPC6 may not be a primary regulator of systemic blood pressure in this model.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect by blocking the influx of cations, primarily Ca2+, through the TRPC6 channel pore. This has been demonstrated in patch-clamp experiments where this compound dose-dependently reduced both OAG- and trypsin-induced TRPC6 currents.[1] The activation of TRPC6 channels is often downstream of G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC).
Experimental Protocols
Cell Culture and Stable Cell Line Generation
HEK cells stably expressing tetracycline-inducible human TRPC6 or TRPC7 were used for in vitro assays.[1] The cells were cultured at 37°C in a humidified atmosphere with 5% or 7% CO2 under standard cell culture conditions.[1]
Measurement of Intracellular Ca2+
The activity of this compound was assessed by measuring intracellular Ca2+ levels.[1][2] Cells were incubated with a Ca2+-sensitive dye and then treated with different concentrations of this compound or a vehicle control for 10 minutes.[4] Following this, Ca2+ influx was stimulated, and the change in fluorescence was measured to determine the inhibitory effect of the compound.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings were performed on TRPC6-expressing HEK cells to further characterize the inhibitory effects of this compound on ion channel currents.[1][2] TRPC6 currents were elicited by the application of 50 μM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[1] The effect of this compound was determined by applying increasing concentrations of the compound and measuring the corresponding reduction in current amplitude.[1] Currents were typically measured at a holding potential of -70 mV.[1]
Isolated Perfused Mouse Lung Model
To investigate the in vivo relevance of TRPC6 inhibition, the effect of this compound on hypoxic pulmonary vasoconstriction (HPV) was studied in isolated perfused mouse lungs.[1][2] The pulmonary arterial pressure (PAP) was monitored, and HPV was induced by ventilating the lungs with a hypoxic gas mixture. This compound was added to the perfusion solution, and its effect on the hypoxic pressor response was quantified.[1]
In Vivo Blood Pressure Measurement
The effect of this compound on systemic blood pressure was assessed in spontaneously hypertensive rats (SHR).[1][2] The compound was administered orally, and blood pressure was monitored to determine any significant changes.[1][4]
Conclusion
This compound is a highly potent and selective inhibitor of the TRPC6 cation channel with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile makes it a suitable tool for chronic oral administration in preclinical studies.[1][2] The detailed pharmacological characterization of this compound provides a strong foundation for its use in elucidating the physiological and pathophysiological roles of TRPC6 and for the potential development of TRPC6-targeted therapeutics.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Therapeutic Potential of SAR7334
Executive Summary:
SAR7334 is a novel, potent, and orally bioavailable small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel implicated in a variety of pathological conditions, including pulmonary hypertension, kidney diseases like focal segmental glomerulosclerosis (FSGS) and diabetic kidney disease (DKD), and potentially neurological disorders.[4][5][6][7] this compound exhibits high selectivity for TRPC6, blocking its currents in the low nanomolar range, thereby preventing aberrant calcium influx that drives cellular dysfunction.[1][6][8] Preclinical studies have demonstrated its efficacy in suppressing TRPC6-dependent hypoxic pulmonary vasoconstriction and mitigating pathways associated with renal cell injury.[3][5] This document provides a comprehensive overview of this compound, detailing its pharmacological profile, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism within relevant signaling pathways.
Introduction: TRPC6 as a Therapeutic Target
The Transient Receptor Potential Canonical (TRPC) family of ion channels are crucial mediators of calcium (Ca2+) and sodium (Na+) influx in response to the activation of G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[7] Within this family, TRPC6 is activated by diacylglycerol (DAG) and has been linked to the pathophysiology of numerous diseases.[7][9] Gain-of-function mutations or overexpression of TRPC6 can lead to excessive intracellular Ca2+ levels, promoting cellular processes like hypertrophy, proliferation, and apoptosis.[10] Consequently, TRPC6 has emerged as an attractive therapeutic target for conditions such as pulmonary hypertension, FSGS, and ischemia-reperfusion injury.[2][6][11]
Pharmacological Profile of this compound
This compound is an aminoindanol (B8576300) derivative identified as a highly potent inhibitor of TRPC6.[3][5] Its primary mechanism of action is the direct blockade of the TRPC6 ion channel, thereby inhibiting Ca2+ influx.[1][4]
In Vitro Activity and Selectivity
This compound demonstrates high potency for TRPC6 with notable selectivity over other TRPC channels, particularly the closely related TRPC3 and TRPC7, and no significant effect on TRPC4 and TRPC5.[2] This selectivity is crucial for minimizing off-target effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value (nM) | Reference(s) |
|---|---|---|---|
| TRPC6 | Whole-Cell Patch-Clamp | 7.9 | [1][2][3][4][6][8] |
| TRPC6 | Ca2+ Influx Assay | 9.5 | [1][2][3][4][6][12] |
| TRPC3 | Ca2+ Influx Assay | 282 | [1][2][3][4][12] |
| TRPC7 | Ca2+ Influx Assay | 226 | [1][2][3][4][12] |
| TRPC4 | Ca2+ Influx Assay | Not Affected | [1][2][3][4][12] |
| TRPC5 | Ca2+ Influx Assay | Not Affected |[1][2][3][4][12] |
Preclinical Data and Therapeutic Potential
Pharmacokinetic studies in rats have shown that this compound is suitable for chronic oral administration, achieving and maintaining pharmacologically effective plasma concentrations for several hours.[1][2][3]
Pulmonary Hypertension
In preclinical models, this compound has shown significant potential for treating pulmonary hypertension. Acute hypoxic pulmonary vasoconstriction (HPV), a key physiological response mediated by TRPC6, was effectively suppressed by this compound in isolated perfused mouse lungs.[2][3][4]
Kidney Disease
The role of TRPC6 in the pathogenesis of kidney diseases is well-documented.[10][11]
-
Diabetic Kidney Disease (DKD): In the context of DKD, factors like Angiotensin II (Ang II) increase TRPC6 expression and activity, leading to Ca2+-mediated podocyte injury and albuminuria.[10][13] this compound has been shown to dramatically diminish Ang II-induced Ca2+ flux in glomerular cells.[13]
-
Ischemia-Reperfusion Injury: Studies have found that TRPC6 inhibition by this compound can mitigate oxidative stress-induced apoptosis in renal proximal tubular cells, a key factor in renal ischemia-reperfusion injury.[5]
Systemic Blood Pressure
Interestingly, despite its potent vascular effects in the pulmonary circulation, a short-term study found that this compound did not alter the mean arterial pressure in spontaneously hypertensive rats (SHR).[1][2][3][4] This suggests that TRPC6 may not be a primary regulator of systemic blood pressure in this model, highlighting a potentially favorable safety profile for treating localized vascular conditions without causing systemic hypotension.[2][3]
Table 2: Summary of In Vivo Preclinical Studies with this compound
| Disease Model | Animal Model | Dosage | Key Findings | Reference(s) |
|---|---|---|---|---|
| Hypoxic Pulmonary Vasoconstriction | Mouse (isolated perfused lung) | 10 mg/kg (p.o. equivalent) | Suppressed TRPC6-dependent acute HPV. | [3][8][12] |
| Systemic Hypertension | Spontaneously Hypertensive Rat (SHR) | Not specified | Did not change mean arterial pressure. | [1][2][3][4] |
| Renal Ischemia-Reperfusion | N/A (in vitro implications for in vivo) | N/A | Mitigates oxidative stress-induced apoptosis. |[5] |
Signaling Pathways Modulated by this compound
This compound acts by blocking the final step of a common signaling cascade involving GPCRs and PLC.
Caption: General signaling pathway for TRPC6 activation and its inhibition by this compound.
In the context of diabetic kidney disease, this pathway is pathologically upregulated.
Caption: Pathophysiological role of TRPC6 in Diabetic Kidney Disease (DKD).
Detailed Experimental Methodologies
The pharmacological characterization of this compound involved several key experimental protocols.
Intracellular Calcium (Ca2+) Influx Assay
This high-throughput screening method was used for the initial identification and characterization of TRPC6 inhibitors.[2][3]
-
Cell Lines: HEK (Human Embryonic Kidney) cells stably expressing tetracycline-inducible human TRPC channels (TRPC3, TRPC4, TRPC5, TRPC6, TRPC7) were used.
-
Protocol:
-
Cells are seeded in 96-well plates and cultured under standard conditions (37°C, 5% CO2).
-
Channel expression is induced by the addition of tetracycline.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are rinsed and incubated with a standard extracellular solution containing various concentrations of this compound or vehicle control for 10 minutes.[1]
-
A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to stimulate channel opening.
-
Changes in intracellular Ca2+ are measured as changes in fluorescence intensity using a system like the Fluorometric Imaging Plate Reader (FLIPR).
-
IC50 values are calculated from the concentration-response curves.
-
Caption: Experimental workflow for the in vitro intracellular Ca2+ influx assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and was used to confirm the inhibitory effect of this compound on TRPC6 with high precision.[2][3]
-
Protocol:
-
HEK cells expressing TRPC6 are prepared on coverslips.
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain "whole-cell" access.
-
The cell's membrane potential is clamped at a set voltage.
-
TRPC6 channels are activated, and the resulting ionic currents are recorded.
-
This compound is applied to the extracellular solution at various concentrations.
-
The reduction in current is measured to determine the dose-dependent inhibition and calculate the IC50.
-
Isolated Perfused Mouse Lung (HPV) Assay
This ex vivo model assesses the effect of compounds on pulmonary vascular tone in a physiologically relevant context.[3]
-
Protocol:
-
Lungs are explanted from mice and placed in a specialized apparatus.
-
The pulmonary artery and left atrium are cannulated to allow for controlled perfusion with a physiological salt solution. The trachea is cannulated for ventilation.
-
A baseline pulmonary arterial pressure (PAP) is established under normoxic ventilation (21% O2).
-
Acute HPV is induced by switching to a hypoxic gas mixture (e.g., 0% O2) for a short period, causing a measurable increase in PAP.
-
The response is allowed to return to baseline.
-
This compound is added to the perfusate, and the hypoxic challenge is repeated.
-
The inhibition of the hypoxic-induced pressure increase is quantified.
-
Caption: Experimental workflow for the isolated perfused lung (HPV) assay.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective TRPC6 inhibitor with significant therapeutic potential. Its proven efficacy in preclinical models of pulmonary hypertension and its strong mechanistic link to the pathophysiology of kidney diseases make it a compelling candidate for further development. The lack of effect on systemic blood pressure in hypertensive models is a particularly advantageous feature. Future research should focus on long-term in vivo studies in models of chronic kidney disease and pulmonary arterial hypertension to fully elucidate its therapeutic efficacy and safety profile, paving the way for potential clinical trials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 7. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of TRPC6 in Progression of Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Role of TRPC6 in progression of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
SAR7334: A Potent Tool for Interrogating Diacylglycerol-Sensitive TRPC Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes. A key subset of this family, the diacylglycerol (DAG)-sensitive channels—TRPC3, TRPC6, and TRPC7—are critical mediators of signaling pathways initiated by the activation of G protein-coupled receptors and phospholipase C. The discovery and characterization of selective pharmacological modulators for these channels are paramount for elucidating their precise functions and for the development of novel therapeutics. SAR7334 has emerged as a potent and valuable small-molecule inhibitor, exhibiting high affinity and selectivity for the DAG-sensitive TRPC channels, particularly TRPC6. This technical guide provides a comprehensive overview of this compound's role in studying these channels, detailing its pharmacological properties, the experimental protocols for its use, and the signaling pathways it modulates.
Data Presentation: Quantitative Profile of this compound
This compound is an indane derivative that has been extensively characterized as a potent inhibitor of TRPC3, TRPC6, and TRPC7 channels. Its inhibitory activity has been quantified using various experimental techniques, primarily intracellular calcium measurements and whole-cell patch-clamp electrophysiology. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency across different channel subtypes and experimental conditions.
| Channel Subtype | Assay Type | IC50 Value (nM) | Reference |
| TRPC6 | Intracellular Ca2+ Influx | 9.5 | [1][2][3][4][5][6] |
| TRPC6 | Whole-cell Patch-clamp | 7.9 | [1][2][3][5][6][7][8] |
| TRPC3 | Intracellular Ca2+ Influx | 282 | [1][2][3][4][5][6][8] |
| TRPC7 | Intracellular Ca2+ Influx | 226 | [1][2][3][4][5][6][8] |
| TRPC4 | Intracellular Ca2+ Influx | > 10,000 | [1][3][4] |
| TRPC5 | Intracellular Ca2+ Influx | > 10,000 | [1][3][4] |
Table 1: Inhibitory Potency (IC50) of this compound on TRPC Channels. This table highlights the nanomolar potency of this compound against TRPC6 and its selectivity over other TRPC isoforms.
Signaling Pathway Modulation
This compound is a direct inhibitor of TRPC3/6/7 channels, which are activated by the second messenger diacylglycerol (DAG). The canonical activation pathway involves the stimulation of Gq/11 protein-coupled receptors (GPCRs), which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium stores, DAG directly gates the TRPC3/6/7 channels, leading to an influx of cations, including Ca2+ and Na+, and subsequent cellular responses. This compound exerts its effect by blocking this channel activation.
Experimental Protocols
The characterization of this compound and the study of DAG-sensitive TRPC channels rely on specific and robust experimental methodologies. The following sections detail the core protocols employed in the investigation of this compound's effects.
Intracellular Calcium Influx Measurement
This high-throughput screening method is used to assess the inhibitory activity of compounds on TRPC channel function by measuring changes in intracellular calcium concentration.
1. Cell Culture and Transfection:
-
Stably or transiently transfect a suitable cell line (e.g., HEK293) with the specific human TRPC channel subtype (TRPC3, TRPC6, or TRPC7).[3]
-
Culture the cells under standard conditions (37°C, 5% CO2) in an appropriate growth medium.[3]
2. Cell Plating:
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
3. Fluorescent Calcium Indicator Loading:
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
4. Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the physiological buffer containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 10-20 minutes at room temperature.[8]
5. Channel Activation and Data Acquisition:
-
Place the microplate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a TRPC channel activator, typically the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to all wells to stimulate calcium influx.[3]
-
Continuously record the fluorescence intensity over time.
6. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium.
-
Calculate the area under the curve (AUC) or the peak fluorescence intensity for each well.[3]
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol‐sensitive TRPC cation channels [periodicos.capes.gov.br]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
The TRPC6 Inhibitor SAR7334: A Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of SAR7334, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in the field of cell biology. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant signaling pathways and workflows.
Introduction to this compound
This compound is a novel and orally bioavailable small molecule that acts as a potent antagonist of TRPC6, a non-selective cation channel implicated in various physiological and pathological processes.[1][2] Gain-of-function mutations in the TRPC6 gene have been linked to familial focal segmental glomerulosclerosis (FSGS), a disease characterized by kidney failure.[1][3] Furthermore, TRPC6 is involved in pulmonary hypertension and ischemia-reperfusion injury.[1][2] this compound's high affinity and selectivity for TRPC6 make it an invaluable tool for investigating the cellular functions of this ion channel and for exploring its therapeutic potential.
Mechanism of Action and In Vitro Efficacy
This compound exerts its effects by directly blocking the ion-conducting pore of the TRPC6 channel, thereby inhibiting the influx of cations, most notably calcium (Ca²⁺), into the cell.[1] This blockade has been demonstrated to be highly potent and selective.
Quantitative Data Summary
The inhibitory activity of this compound on various TRPC channels has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized in the table below.
| Target | Assay Type | IC₅₀ (nM) | Cell Line | Notes |
| TRPC6 | Whole-cell patch-clamp | 7.9[1][2][3][4][5] | HEK cells | Measures direct channel current inhibition. |
| TRPC6 | Ca²⁺ influx assay | 9.5[1][2][3][6] | HEK cells | Measures inhibition of Ca²⁺ entry into cells. |
| TRPC3 | Ca²⁺ influx assay | 282[1][2][3][6] | CHO cells[7] | Demonstrates selectivity over the closely related TRPC3. |
| TRPC7 | Ca²⁺ influx assay | 226[1][2][3][6] | HEK cells | Shows selectivity over another related channel, TRPC7. |
| TRPC4 | Ca²⁺ influx assay | > 10,000 | HEK cells | No significant inhibition observed.[1] |
| TRPC5 | Ca²⁺ influx assay | > 10,000 | HEK cells | No significant inhibition observed.[1] |
Signaling Pathways Involving TRPC6
TRPC6 is a receptor-operated cation channel, meaning its activation is coupled to the stimulation of various cell surface receptors, particularly those linked to phospholipase C (PLC). In pathological contexts such as FSGS, gain-of-function mutations in TRPC6 lead to aberrant calcium signaling and the activation of downstream pathways like the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which promotes gene transcription involved in cell growth and fibrosis.[1]
Figure 1: TRPC6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound on TRPC6 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPC6 channels in the cell membrane, providing a precise quantification of channel inhibition.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC6.
-
Patch pipettes (borosilicate glass, 3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH. (Cesium is used to block potassium channels).
-
TRPC6 agonist: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate HEK-TRPC6 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Fill a patch pipette with the internal solution.
-
Seal Formation: Approach a cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents.
-
Channel Activation: Perfuse the chamber with the external solution containing a TRPC6 agonist (e.g., 50 µM OAG) to activate TRPC6 currents.
-
Inhibitor Application: Once a stable activated current is achieved, apply different concentrations of this compound via the perfusion system.
-
Data Acquisition: Record the current inhibition at each concentration of this compound.
-
Data Analysis: Fit the dose-response data to a logistic function to determine the IC₅₀ value.
Figure 2: Workflow for a whole-cell patch-clamp experiment.
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium concentration upon channel activation and inhibition, providing a functional readout of TRPC6 activity in a population of cells.
Materials:
-
HEK293 cells stably expressing human TRPC6.
-
96-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPC6 agonist (e.g., OAG).
-
This compound stock solution (10 mM in DMSO).
-
Fluorescent plate reader with a fluidics module.
Procedure:
-
Cell Plating: Seed HEK-TRPC6 cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare the agonist solution (OAG).
-
Assay Measurement:
-
Place the cell plate in the fluorescent plate reader.
-
Record baseline fluorescence.
-
Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 10 minutes).
-
Add the TRPC6 agonist (OAG) to all wells using the instrument's fluidics module.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity after agonist addition for each concentration of this compound.
-
Normalize the data to the control (no inhibitor) and plot the dose-response curve to determine the IC₅₀.
-
Figure 3: Workflow for an intracellular calcium influx assay.
Conclusion
This compound is a highly potent and selective inhibitor of the TRPC6 channel, making it an essential research tool for dissecting the cellular roles of TRPC6. Its utility in cell biology is demonstrated by its ability to modulate TRPC6-dependent signaling pathways and cellular processes. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in both basic and translational research settings, ultimately contributing to a better understanding of TRPC6-related pathologies and the development of novel therapeutic strategies.
References
- 1. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Preparation of SAR7334 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of SAR7334 stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, a key player in calcium signaling pathways implicated in various physiological and pathological processes.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in preclinical research and drug development. This protocol outlines the necessary materials, step-by-step procedures, and important considerations for achieving a stable and usable this compound stock solution.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the TRPC6 ion channel with high potency, displaying an IC50 value of approximately 7.9 nM for TRPC6 currents.[1][2][4][5][6] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[2][4][5][6][7] TRPC channels are non-selective cation channels that play a crucial role in regulating intracellular calcium levels in response to various stimuli. The dysregulation of TRPC6 has been linked to several diseases, making this compound a valuable tool for studying the function of this channel and for investigating its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 367.87 g/mol (hydrochloride: 440.79 g/mol ) | [3][5][8] |
| Formula | C₂₁H₂₂ClN₃O (hydrochloride: C₂₁H₂₂ClN₃O · 2HCl) | [2][3][8] |
| Appearance | White to light yellow solid | [2][5] |
| Purity | ≥98% | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 370 mg/mL (1005.79 mM) | Hygroscopic DMSO can impact solubility. Use of fresh, high-quality DMSO is recommended. Ultrasonic treatment may be needed to aid dissolution. | [2] |
| DMSO | 100 mg/mL (226.87 mM) | Ultrasonic treatment may be required. | [5] |
| DMSO | 74 mg/mL (201.15 mM) | Use of fresh DMSO is advised as moisture can reduce solubility. | [1] |
| DMSO | 100 mM | - | [3] |
| Water | Insoluble | - | [1] |
| Ethanol | 74 mg/mL | - | [1] |
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In DMSO | -80°C | 6 months to 2 years | [1][2][5] |
| In DMSO | -20°C | 1 month to 1 year | [1][2][5] |
Signaling Pathway of this compound
This compound primarily exerts its effects by inhibiting the TRPC6 channel, thereby blocking Ca²⁺ influx into cells. This modulation of calcium signaling can impact various downstream cellular processes.
Figure 1: Simplified signaling pathway showing this compound inhibition of the TRPC6 channel.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration for initial experiments. Adjustments can be made based on the desired final concentration and the specific molecular weight of the this compound batch (hydrochloride or free base). The following calculation is based on this compound hydrochloride (MW: 440.79 g/mol ).
Calculation:
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 440.79 g/mol * 1000 mg/g = 4.4079 mg
-
Step-by-Step Procedure:
-
Preparation: Before starting, ensure the work area is clean and that all necessary equipment is readily available. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh out 4.41 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5] Intermittent vortexing during sonication can aid dissolution.
-
-
Final Check: Once the this compound is completely dissolved, the solution should be clear.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][9]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 2 years).[1][2][5] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
-
Figure 2: Experimental workflow for preparing this compound stock solution in DMSO.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.[9][10] A vehicle control containing the same final concentration of DMSO should always be included in experiments.
Safety and Handling Precautions
-
This compound is for research use only.
-
Handle the compound and its solutions in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[2][5][8]
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Exercise caution when handling DMSO solutions.
Conclusion
The protocol outlined in this document provides a reliable method for preparing this compound stock solutions in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their experimental reagents, leading to more accurate and reproducible results in the study of TRPC6-mediated signaling and its role in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for SAR7334 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca2+.[1][2] TRPC6 is implicated in various physiological and pathological processes. Its expression is elevated in several cancer types, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer, where it plays a role in tumor cell proliferation, migration, and invasion.[3][4][5][6] Inhibition of TRPC6-mediated Ca2+ influx is therefore a promising therapeutic strategy in oncology.[3] These application notes provide a comprehensive overview of the recommended dosage, formulation, and experimental protocols for the use of this compound in preclinical in vivo mouse models, particularly in the context of cancer xenograft studies.
Mechanism of Action
This compound is a highly potent and bioavailable inhibitor of TRPC6 channels.[1][2] It blocks TRPC6-mediated Ca2+ influx with high selectivity. The IC50 values for this compound are 9.5 nM for TRPC6, 282 nM for TRPC3, and 226 nM for TRPC7, with no significant activity at TRPC4 and TRPC5 channels.[1][2] By inhibiting TRPC6, this compound disrupts the downstream signaling pathways that are dependent on Ca2+ influx, thereby affecting cancer cell proliferation and invasion.[3][4][6]
Data Presentation: this compound Dosage and Administration
While specific studies detailing the use of this compound in cancer xenograft models are not widely published, the following tables provide a summary of known in vivo dosages and recommended starting points based on available preclinical data for this compound and other TRPC6 inhibitors.
Table 1: Published In Vivo Dosages of this compound
| Animal Model | Disease Context | Dosage | Administration Route | Reference |
| Mouse | Hypoxic Pulmonary Vasoconstriction | Not specified, but half-maximal inhibition at ~100 nM in perfusate | Intravenous (in isolated perfused lung) | [2] |
| Sprague Dawley Rat | Pharmacokinetics | 10 mg/kg | Oral | [1] |
| Spontaneously Hypertensive Rat | Blood Pressure Regulation | 10 mg/kg | Oral | [1][2] |
| Mouse | Malignant Hyperthermia | 1 µM (local pretreatment) | Intramuscular | N/A |
Table 2: Recommended Starting Dosages for this compound in Mouse Xenograft Models (Hypothetical)
| Dosage Tier | Dose (mg/kg) | Administration Route | Frequency | Rationale |
| Low | 10 | Oral (gavage) | Daily | Based on effective oral dose in rat models showing good bioavailability.[1][2] |
| Medium | 30 | Oral (gavage) | Daily | Dose escalation to explore therapeutic window. |
| High | 50-100 | Oral (gavage) | Daily | In line with dosages used for other TRPC6 inhibitors in xenograft models. |
Experimental Protocols
The following are detailed protocols for the use of this compound in a typical subcutaneous cancer xenograft mouse model.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline or PBS
-
-
-
Final Formulation:
-
Calculate the required volume of the this compound stock solution needed to achieve the desired final concentration for dosing.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of the prepared vehicle.
-
Vortex the final formulation thoroughly to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
-
Protocol 2: Subcutaneous Xenograft Mouse Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge for injection, gavage needles for treatment)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation and Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting to assess target engagement.
-
Visualizations
Signaling Pathway of TRPC6 in Cancer
Caption: TRPC6 signaling pathway in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPC6 reduces non-small cell lung cancer cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. TRPC6 Channels Are Required for Proliferation, Migration and Invasion of Breast Cancer Cell Lines by Modulation of Orai1 and Orai3 Surface Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential Canonical (TRPC) Channels as Modulators of Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR7334 in Whole-Cell Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 is a novel and highly potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that plays a significant role in various physiological processes, and its dysregulation has been implicated in pathologies such as focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy.[3][4] These application notes provide a detailed protocol for the use of this compound in whole-cell patch clamp experiments to characterize its inhibitory effects on TRPC6 currents.
Mechanism of Action
This compound acts as a direct blocker of the TRPC6 ion channel. In whole-cell patch clamp experiments, this compound has been shown to inhibit TRPC6 currents with high potency.[1][2][4] The activation of TRPC6 is often downstream of G-protein coupled receptor (GPCR) signaling, which activates phospholipase C (PLC), leading to the production of diacylglycerol (DAG).[5][6] DAG directly activates TRPC6, causing an influx of Ca²⁺ and Na⁺, which in turn leads to cellular depolarization and downstream signaling events, such as the activation of the calcineurin-NFAT pathway.[3][5]
Data Presentation
This compound Potency and Selectivity
The inhibitory potency of this compound has been quantified using both electrophysiological and calcium influx assays. The following tables summarize the key quantitative data.
| Parameter | Channel | Value (nM) | Assay Type | Reference |
| IC₅₀ | TRPC6 | 7.9 | Whole-Cell Patch Clamp | [1][2][4] |
| IC₅₀ | TRPC6 | 9.5 | Ca²⁺ Influx | [1][4][7][8] |
| IC₅₀ | TRPC3 | 282 | Ca²⁺ Influx | [4][7][8] |
| IC₅₀ | TRPC7 | 226 | Ca²⁺ Influx | [4][7][8][9] |
Note: this compound shows significantly higher potency for TRPC6 compared to other TRPC channels, such as TRPC3 and TRPC7, and has been reported to not affect TRPC4 and TRPC5-mediated Ca²⁺ entry.[1][4][7][8][9]
Signaling Pathway and Experimental Workflow
TRPC6 Signaling Pathway
The following diagram illustrates a common signaling pathway leading to the activation of TRPC6 and its subsequent downstream effects, which can be inhibited by this compound.
Caption: TRPC6 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Whole-Cell Patch Clamp
This diagram outlines the key steps for investigating the effect of this compound on TRPC6 currents using the whole-cell patch clamp technique.
Caption: Experimental workflow for this compound in whole-cell patch clamp.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): this compound is soluble in DMSO and water up to 100 mM.[9] To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, for a product with a molecular weight of 440.79 g/mol , dissolve 4.41 mg in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][10]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular (bath) solution. It is crucial to ensure that the final concentration of DMSO in the bath solution is low (typically ≤ 0.1%) to avoid off-target effects.
Whole-Cell Patch Clamp Protocol for TRPC6 Currents
This protocol is adapted from methodologies used in published studies investigating TRPC6 channels and their inhibitors.[10]
1. Cell Preparation:
-
Use a cell line with stable or transient expression of human TRPC6, such as HEK293 cells.
-
Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
2. Solutions:
-
Intracellular (Pipette) Solution:
-
120 mM CsOH
-
120 mM Gluconic acid
-
2 mM MgCl₂
-
3 mM CaCl₂
-
5 mM Cs₄-BAPTA
-
10 mM HEPES
-
Adjust pH to 7.4 with gluconic acid.[10]
-
-
Extracellular (Bath) Solution:
-
140 mM NaCl
-
5.4 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
3. Recording Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline currents. To elicit currents and generate current-voltage (I-V) relationships, apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals (e.g., every 10 seconds).
-
-
Channel Activation and Inhibition:
-
After recording a stable baseline, perfuse the chamber with the extracellular solution containing a TRPC6 activator, such as 50-100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to induce a robust TRPC6 current.[11]
-
Once a stable activated current is achieved, apply this compound cumulatively at increasing concentrations to the bath solution. Allow the current to stabilize at each concentration before applying the next.
-
-
Data Analysis:
-
Measure the peak inward and outward current amplitudes at each concentration of this compound.
-
Normalize the current at each concentration to the maximal current induced by the agonist.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a logistic function to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. TRPC6 - Wikipedia [en.wikipedia.org]
- 6. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Calcium Imaging Assay Using SAR7334
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in intracellular calcium signaling. Their involvement in various physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema, has established them as a significant target for drug discovery.[1][2] SAR7334 is a novel and highly potent inhibitor of TRPC6 channels, demonstrating significant selectivity over other TRPC subfamily members.[1][3] This document provides a detailed protocol for utilizing this compound in a calcium imaging assay to investigate TRPC6 channel function and to characterize the inhibitory activity of this compound. This assay is a fundamental tool for screening and profiling compounds targeting TRPC6.
The protocol described herein employs a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to monitor changes in intracellular calcium concentration ([Ca²⁺]i) in a cell line overexpressing TRPC6, such as HEK293 cells. Activation of TRPC6 channels with an agonist like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) leads to an influx of Ca²⁺, resulting in an increased fluorescence signal. The inhibitory effect of this compound is quantified by its ability to reduce this agonist-induced calcium influx.
Signaling Pathway
The activation of TRPC6 channels is intricately linked to the phospholipase C (PLC) signaling cascade. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC6 channels, leading to an influx of extracellular Ca²⁺. This sustained calcium entry is critical for various downstream cellular responses. This compound exerts its inhibitory effect by directly blocking the TRPC6 channel pore, thereby preventing this Ca²⁺ influx.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound against various TRPC channels.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | TRPC6 | Ca²⁺ Influx (Fluo-4 AM) | HEK293 | 9.5 | [1] |
| TRPC6 | Whole-cell Patch Clamp | HEK293 | 7.9 | [1][3][4][5] | |
| TRPC3 | Ca²⁺ Influx (Fluo-4 AM) | CHO | 282 | [1][4] | |
| TRPC7 | Ca²⁺ Influx | - | 226 | [1] | |
| TRPC4 | Ca²⁺ Influx | - | No significant activity | [1] | |
| TRPC5 | Ca²⁺ Influx | - | No significant activity | [1] |
Experimental Protocols
This section provides a detailed methodology for a calcium imaging assay to determine the inhibitory effect of this compound on TRPC6 channels using either a fluorescence microscope for single-cell imaging with Fura-2 AM or a fluorescence plate reader for high-throughput screening with Fluo-4 AM.
Protocol 1: Single-Cell Calcium Imaging with Fura-2 AM
This protocol is suitable for detailed analysis of calcium dynamics in individual cells.
Materials and Reagents:
-
HEK293 cells stably expressing human TRPC6 (HEK-TRPC6)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom dishes or coverslips
-
Fura-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
1-oleoyl-2-acetyl-sn-glycerol (OAG)
-
This compound
-
Inverted fluorescence microscope with a calcium imaging system (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Culture:
-
Culture HEK-TRPC6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO.
-
Loading Buffer: Prepare HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.
-
OAG Stock Solution (10 mM): Dissolve OAG in DMSO.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the dish or coverslip onto the microscope stage.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 10-15 minutes.
-
Stimulate the cells with OAG (final concentration of 50-100 µM).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for individual cells over time.
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
Determine the peak response to OAG in the presence and absence of this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: High-Throughput Calcium Assay with Fluo-4 AM
This protocol is suitable for screening multiple compounds or concentrations in a 96- or 384-well plate format.
Materials and Reagents:
-
HEK-TRPC6 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
HBSS or similar physiological buffer
-
OAG
-
This compound
-
Fluorescence plate reader with fluidics injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed HEK-TRPC6 cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Reagent Preparation:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Loading Buffer: Prepare HBSS containing 2-5 µM Fluo-4 AM and 0.04% Pluronic F-127.
-
Compound Plate: Prepare a dilution series of this compound in HBSS at a concentration 2-4x the final desired concentration. Include a vehicle control.
-
Agonist Plate: Prepare OAG in HBSS at a concentration 2-4x the final desired concentration (e.g., 100-200 µM).
-
-
Cell Loading:
-
Remove the culture medium and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Wash the plate 2-3 times with HBSS using an automated plate washer or by manual aspiration and addition.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first add the this compound solutions from the compound plate to the cell plate and incubate for 10-15 minutes.
-
A baseline fluorescence is measured (Excitation: ~490 nm, Emission: ~525 nm).
-
The instrument then injects the OAG solution from the agonist plate into the cell plate.
-
Fluorescence is continuously monitored to record the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Oral Administration of SAR7334 in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 is a novel, potent, and orally bioavailable inhibitor of the transient receptor potential canonical 6 (TRPC6) cation channel.[1][2][3] TRPC6 channels have been implicated in various pathological conditions, making them a target of interest for therapeutic intervention.[4] These application notes provide detailed protocols for the oral administration of this compound in rat models to study its pharmacokinetic profile and its effects on systemic blood pressure in hypertensive models. The primary finding from initial short-term studies is that while this compound is orally bioavailable, it did not significantly alter mean arterial pressure in spontaneously hypertensive rats (SHR), suggesting that TRPC6 channels may not be a primary regulator of blood pressure in this specific model.[1][3][5][6]
Mechanism of Action of this compound
This compound functions as a highly potent antagonist of TRPC6 channels, which are non-selective cation channels sensitive to diacylglycerol (DAG).[1] By blocking these channels, this compound inhibits the influx of Ca²⁺ into cells.[1][7] It exhibits selectivity for TRPC6 over other TRPC isoforms, although it can inhibit TRPC3 and TRPC7 at significantly higher concentrations.[1][2][7]
Data Presentation
Table 1: Inhibitory Activity of this compound on TRPC Channels
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various TRPC channel-mediated Ca²⁺ influx.
| TRPC Channel Isoform | IC₅₀ (nM) | Method of Measurement | Reference |
| TRPC6 | 9.5 | Ca²⁺ Influx Assay | [1][2][4][7] |
| TRPC6 | 7.9 | Whole-Cell Patch-Clamp | [1][2][3][5] |
| TRPC3 | 282 | Ca²⁺ Influx Assay | [1][2][4][7] |
| TRPC7 | 226 | Ca²⁺ Influx Assay | [1][2][4][7] |
| TRPC4 / TRPC5 | > 10,000 | Ca²⁺ Influx Assay | [1][2] |
Table 2: Summary of In Vivo Study Parameters in Rats
This table outlines the key parameters from pharmacokinetic and blood pressure studies involving the oral administration of this compound.
| Parameter | Pharmacokinetic Study | Blood Pressure Study | Reference |
| Animal Model | Male Sprague Dawley Rats | Adult (6 months old) Male Spontaneously Hypertensive Rats (SHR) | [1][6] |
| This compound Dose | 10 mg/kg (single dose) | 10 mg/kg (single dose) | [1][5][6] |
| Administration Route | Oral Gavage | Oral Gavage | [1][6] |
| Vehicle | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution | 1 mL/kg vehicle (specifics not detailed) | [1][6] |
| Primary Outcome | Plasma concentration of this compound over 24 hours | Mean Arterial Pressure (MAP) | [1][2] |
| Key Result | Achieved and maintained pharmacologically effective concentrations | No significant change in Mean Arterial Pressure | [1][3][4][5] |
Experimental Protocols
Protocol 1: Pharmacokinetic Profiling of Oral this compound in Rats
Objective: To determine the plasma concentration profile of this compound over time following a single oral dose in rats.
Materials:
-
This compound
-
Vehicle solution: 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Freezer (-15°C or below)
-
Analytical equipment for plasma concentration determination (e.g., LC-MS/MS)
Animal Model:
-
Male Sprague Dawley rats.[1]
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions before the experiment.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle to achieve a final concentration for a 10 mg/kg dosage based on the average weight of the rats.[1]
-
Administration: Administer a single 10 mg/kg dose of this compound to each rat via oral gavage.[1]
-
Blood Sampling: Collect blood samples (approximately 200 µL) at designated time points over a 24-hour period (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).[1] Sampling is performed via tail tip.[1]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at or below -15°C until analysis.[1]
-
Analysis: Determine the plasma concentration of this compound using a validated analytical method.
-
Data Analysis: Plot the mean plasma concentration versus time to generate the pharmacokinetic profile.
Protocol 2: Assessment of this compound on Arterial Blood Pressure in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of a single oral dose of this compound on mean arterial pressure in a genetic model of hypertension.
Materials:
-
This compound
-
Vehicle (1 mL/kg)
-
Telemetry device for blood pressure measurement (e.g., Data Sciences International TL11M2-C50-PXT)
-
Surgical tools for implantation
-
Data acquisition system
Animal Model:
Procedure:
-
Telemetry Implantation:
-
Acclimatization and Baseline Recording:
-
House rats individually and allow them to acclimate to the caging and monitoring system.
-
Record baseline systolic BP, diastolic BP, and heart rate continuously.[6]
-
-
Dosing Regimen (Two-Day Protocol):
-
Data Acquisition:
-
Data Analysis:
-
Compare the mean arterial pressure (MAP) between the control and this compound-treated groups in the hours following the Day 2 administration.
-
Analyze changes from the baseline established on Day 1.
-
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
SAR7334: Application Notes and Protocols for the Study of Hypoxic Pulmonary Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SAR7334, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, in studies of hypoxic pulmonary vasoconstriction (HPV). This document outlines the mechanism of action of this compound, presents its pharmacological data, and offers detailed protocols for key experiments to investigate its effects on HPV.
Introduction
Hypoxic pulmonary vasoconstriction is a crucial physiological response in the lungs where small pulmonary arteries constrict in response to low alveolar oxygen levels. This mechanism diverts blood flow from poorly ventilated areas to better-ventilated regions, thereby optimizing gas exchange.[1][2] However, in pathological conditions such as chronic obstructive pulmonary disease (COPD) or at high altitudes, generalized HPV can lead to pulmonary hypertension.[2]
The TRPC6 channel, a non-selective cation channel, has been identified as a key component in the signaling cascade of acute HPV.[3] this compound is a highly potent and bioavailable inhibitor of TRPC6 channels, making it a valuable tool for dissecting the role of TRPC6 in HPV and for exploring its therapeutic potential in pulmonary vascular diseases.[3][4]
Mechanism of Action
This compound acts as a selective inhibitor of TRPC6 channels.[3][4] In the context of HPV, hypoxia is believed to activate phospholipase C (PLC), leading to the accumulation of diacylglycerol (DAG) in the plasma membrane of pulmonary artery smooth muscle cells (PASMCs).[5][6] DAG then directly activates TRPC6 channels, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This cation influx depolarizes the cell membrane, leading to the opening of voltage-gated Ca²⁺ channels and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). The elevated [Ca²⁺]i triggers the contraction of PASMCs and vasoconstriction. This compound effectively blocks the TRPC6-mediated cation influx, thereby attenuating the entire downstream signaling cascade that leads to HPV.[3][4]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on hypoxic pulmonary vasoconstriction.
Table 1: Inhibitory Activity of this compound on TRPC Channels
| TRPC Channel Subtype | IC₅₀ (nM) | Experimental Method | Reference |
| TRPC6 | 7.9 | Whole-cell patch-clamp | [3][4] |
| TRPC6 | 9.5 | Intracellular Ca²⁺ measurement | [4] |
| TRPC3 | 282 | Intracellular Ca²⁺ measurement | [4] |
| TRPC7 | 226 | Intracellular Ca²⁺ measurement | [4] |
Table 2: Effect of this compound on Hypoxic Pulmonary Vasoconstriction in Isolated Perfused Mouse Lungs
| This compound Concentration | Inhibition of Hypoxic Pressor Response | Experimental Model | Reference |
| 1 µM | Significant and reversible inhibition | Isolated perfused/ventilated mouse lung | [5][7][8][9] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on hypoxic pulmonary vasoconstriction.
Isolated Perfused and Ventilated Mouse Lung Model
This ex vivo model allows for the investigation of HPV in the absence of systemic influences.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Pentobarbital (B6593769) sodium
-
Rodent ventilator
-
Peristaltic pump
-
Pressure transducer
-
Isolated lung perfusion system chamber
-
Physiological Salt Solution (PSS) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, and 10 glucose.
-
This compound stock solution (in DMSO)
-
Hypoxic gas mixture (1% O₂, 5% CO₂, balance N₂)
-
Normoxic gas mixture (21% O₂, 5% CO₂, balance N₂)
Procedure:
-
Anesthetize the mouse with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).
-
Perform a tracheostomy and connect the trachea to a rodent ventilator. Ventilate with the normoxic gas mixture at a rate of 90 breaths/min and a tidal volume of 10 ml/kg.
-
Open the chest cavity via a midline sternotomy.
-
Cannulate the pulmonary artery and the left atrium.
-
Transfer the heart-lung block to the isolated lung perfusion chamber maintained at 37°C.
-
Begin perfusion with PSS at a constant flow rate of 2 ml/min.
-
Allow the preparation to stabilize for at least 20 minutes, monitoring the pulmonary arterial pressure (PAP).
-
To induce HPV, switch the ventilation gas to the hypoxic mixture. A rapid increase in PAP should be observed.
-
After the hypoxic pressor response has reached a plateau (typically within 10 minutes), switch the ventilation back to the normoxic mixture to allow the PAP to return to baseline.
-
To test the effect of this compound, add the desired concentration of the inhibitor (e.g., 1 µM) to the perfusate and allow it to circulate for 15-20 minutes.[9]
-
Repeat the hypoxic challenge in the presence of this compound and record the change in PAP.
-
A washout period with PSS can be performed to assess the reversibility of the inhibition.
Measurement of Intracellular Calcium ([Ca²⁺]i) in Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured PASMCs in response to hypoxia and this compound.
Materials:
-
Primary cultured mouse PASMCs
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS)
-
This compound
-
Hypoxia chamber or gas-controlled microplate reader
-
Fluorescence imaging system or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Culture PASMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for 15-30 minutes.
-
Place the cells in the fluorescence imaging setup.
-
Obtain a baseline fluorescence ratio (F340/F380) under normoxic conditions.
-
To induce a hypoxic response, perfuse the cells with hypoxic HBSS (gassed with 1% O₂) or place the plate in a hypoxic environment.
-
Record the change in the F340/F380 ratio.
-
To test the effect of this compound, pre-incubate the Fura-2 loaded cells with the desired concentration of this compound for 15-20 minutes before the hypoxic challenge.
-
Record the hypoxic-induced change in the F340/F380 ratio in the presence of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of TRPC6-mediated ion currents in single PASMCs.
Materials:
-
Primary cultured mouse PASMCs
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂ (pH 7.2 with CsOH).
-
This compound
-
Hypoxic solution (gassed with N₂)
Procedure:
-
Plate PASMCs on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single PASMC with the patch pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents under normoxic conditions.
-
To elicit TRPC6 currents, apply a voltage ramp from -100 mV to +100 mV.
-
To induce a hypoxic response, switch the perfusion to the hypoxic external solution.
-
Record the change in whole-cell currents. An increase in both inward and outward currents is indicative of non-selective cation channel activation.
-
To test the effect of this compound, apply the desired concentration of the inhibitor to the external solution and perfuse the cell.
-
Record the whole-cell currents during the hypoxic challenge in the presence of this compound.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of hypoxic pulmonary vasoconstriction and the inhibitory action of this compound.
Caption: Experimental workflow for the isolated perfused lung model.
Caption: Workflow for intracellular calcium imaging in PASMCs.
References
- 1. Hypoxic Pulmonary Vasoconstriction: An Important Component of the Homeostatic Oxygen Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxic Pulmonary Vasoconstriction: From Molecular Mechanisms to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the mechanism of hypoxic pulmonary vasoconstriction using isolated perfused/ventilated mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the mechanism of hypoxic pulmonary vasoconstriction using isolated perfused/ventilated mouse lung [escholarship.org]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying TRPC6 in Neuronal Cultures Using SAR7334
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels implicated in a variety of neuronal processes, including neurite outgrowth, synaptic plasticity, and calcium homeostasis.[1][2] Dysregulation of TRPC6 activity has been linked to several neurological disorders. SAR7334 is a potent and selective inhibitor of the TRPC6 channel, making it a valuable pharmacological tool for investigating the role of TRPC6 in neuronal function and pathophysiology.[3][4][5] These application notes provide detailed protocols for utilizing this compound to study TRPC6 in primary neuronal cultures.
Quantitative Data: this compound Inhibitory Activity
This compound exhibits high potency and selectivity for TRPC6 over other TRPC channels. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for various TRPC channels, as determined by patch-clamp electrophysiology and calcium influx assays.
| Channel | IC₅₀ (nM) - Patch-Clamp | IC₅₀ (nM) - Ca²⁺ Influx | Reference(s) |
| TRPC6 | 7.9 | 9.5 | [3][4][5] |
| TRPC3 | - | 282 | [3][4] |
| TRPC7 | - | 226 | [3][4] |
| TRPC4 | No significant activity | No significant activity | [3][4] |
| TRPC5 | No significant activity | No significant activity | [3][4] |
Signaling Pathway
TRPC6 activation in neurons leads to an influx of Ca²⁺, which can initiate several downstream signaling cascades. One key pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV), which in turn phosphorylates the transcription factor cAMP-response element-binding protein (CREB).[1][2][6] This pathway is crucial for processes such as dendritic growth and synaptic plasticity.[1][2][6] this compound, by blocking TRPC6, can be used to investigate the role of this specific pathway in various neuronal functions.
Experimental Protocols
The following are detailed protocols for the culture of primary neurons and subsequent experiments using this compound to study TRPC6 function.
Primary Neuronal Culture (Rat E18 Cortical Neurons)
This protocol is adapted from established methods for primary cortical neuron culture.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-E medium (supplemented with 2% B-27 Plus Supplement)
-
Papain (2 mg/mL in Hibernate®-E without Ca²⁺)
-
Neurobasal® Plus Medium (supplemented with 2% B-27 Plus Supplement and 1% GlutaMAX™)
-
Poly-D-lysine (50 µg/mL in sterile water)
-
Laminin (B1169045) (10 µg/mL in sterile PBS)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine for at least 1 hour at 37°C.
-
Rinse three times with sterile water and allow to dry completely.
-
(Optional but recommended) Add 10 µg/mL laminin solution and incubate for at least 2 hours at 37°C before aspirating.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18 rat embryos in ice-cold Hibernate®-E medium.
-
Mince the tissue and transfer to a 15 mL tube containing 5 mL of 2 mg/mL papain solution.
-
Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Stop the digestion by adding 5 mL of Hibernate®-E medium with B-27 supplement.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge at 200 x g for 5 minutes.
-
-
Plating:
-
Resuspend the cell pellet in Neurobasal® Plus complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate neurons at a desired density (e.g., 2 x 10⁵ cells/cm²) onto the pre-coated culture vessels.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-medium change every 3-4 days.
-
Glutamate (B1630785) Excitotoxicity Assay
This assay measures the neuroprotective effect of this compound against glutamate-induced cell death.
Materials:
-
Primary cortical neurons (cultured for 10-14 days in vitro)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate solution (e.g., 100 mM in sterile water)
-
Mg²⁺-free Locke's buffer (154 mM NaCl, 5.6 mM KCl, 3.6 mM NaHCO₃, 1.3 mM CaCl₂, 5.6 mM D-glucose, 5 mM HEPES, pH 7.4)[7]
-
Glycine (10 µM final concentration)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Pre-treatment with this compound:
-
Prepare working concentrations of this compound in pre-warmed Neurobasal® Plus medium. A concentration range of 10 nM to 1 µM is recommended to determine the optimal protective concentration.
-
Replace the culture medium with the this compound-containing medium or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Glutamate Exposure:
-
Washout and Recovery:
-
Remove the glutamate solution and wash the cells twice with pre-warmed Neurobasal® Plus medium.
-
Return the original this compound-containing or vehicle control medium to the wells.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a preferred method according to the manufacturer's instructions.
-
Calcium Imaging
This protocol allows for the measurement of TRPC6-mediated calcium influx in response to an agonist and its inhibition by this compound.
Materials:
-
Primary hippocampal or cortical neurons cultured on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM calcium indicator dye and 0.02% Pluronic F-127 in HBS.
-
Replace the culture medium with the loading solution.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the coverslip or dish onto the microscope stage and perfuse with HBS.
-
Acquire a stable baseline fluorescence signal.
-
Apply this compound (e.g., 100 nM) or vehicle control to the perfusion solution and record the fluorescence for 5-10 minutes.
-
Apply a TRPC6 agonist (e.g., 50-100 µM OAG) in the continued presence of this compound or vehicle.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration, typically represented as the ratio of fluorescence intensities (e.g., F/F₀ or 340/380 nm ratio for Fura-2).
-
Compare the agonist-induced calcium influx in the presence and absence of this compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of this compound on TRPC6 function in neuronal cultures.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. TRPC6 channels promote dendritic growth via the CaMKIV-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SAR7334 insolubility in aqueous solutions
Welcome to the technical support center for SAR7334. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and application of this compound, with a specific focus on its solubility in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I've received this compound as a powder. What is the recommended solvent for creating a stock solution?
A1: this compound is practically insoluble in water.[1] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in ethanol.[1] For the hydrochloride salt of this compound, solubility in water is significantly improved.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds like this compound. It occurs because the compound's solubility limit is exceeded as the highly solubilizing DMSO is diluted in the aqueous buffer. To prevent this, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts.[4] Employing a serial dilution strategy, where the DMSO stock is gradually diluted into the aqueous medium, can also help maintain solubility.
Q3: What is the difference between this compound and this compound hydrochloride in terms of solubility?
A3: this compound hydrochloride is the salt form of the compound and generally exhibits greater aqueous solubility compared to the free base form.[3] If you are consistently facing insolubility issues with this compound, consider using the hydrochloride salt if it is suitable for your experimental design.
Q4: Can I use sonication or gentle heating to dissolve this compound?
A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions or if precipitation occurs.[3][5] However, be cautious with prolonged heating, as it may degrade the compound.
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: this compound precipitates out of solution during my experiment.
Initial Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation (cloudiness, particles) before and during your experiment. Microscopic examination of cell culture wells can also be helpful.[4]
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic and solubilizing level (ideally ≤ 0.1% for many cell-based assays).
Tier 1: Optimization of Stock and Working Solution Preparation
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of compounds.[1] Always use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into your pre-warmed aqueous buffer or cell culture medium. This gradual reduction in DMSO concentration can help prevent precipitation.[4]
-
Rapid Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or mixing vigorously to ensure rapid and uniform dispersion.
Tier 2: Formulation Strategies with Excipients
If the above steps are insufficient, consider using solubilizing agents (excipients). It is critical to include a vehicle control with the same excipient concentration in your experiments.
-
Co-Solvent Systems: For in vivo or certain in vitro applications, a co-solvent system can be effective. A common formulation involves a combination of DMSO, PEG300, and Tween-80 in a saline or aqueous buffer.[3]
-
Cyclodextrins: Encapsulating this compound with cyclodextrins, such as SBE-β-CD, can enhance its aqueous solubility.[3]
Data Presentation: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Maximum Concentration | Notes |
| This compound | DMSO | ≥ 370 mg/mL (1005.79 mM)[2] | Use fresh, anhydrous DMSO.[1] |
| Water | Insoluble[1] | ||
| Ethanol | 74 mg/mL[1] | ||
| This compound hydrochloride | Water | 50 mg/mL (113.43 mM)[3] | Ultrasonic assistance may be needed. |
| DMSO | 100 mg/mL (226.87 mM)[3] | Ultrasonic assistance may be needed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 367.87 g/mol )
-
Anhydrous, high-purity DMSO
Procedure:
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.6787 mg.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Add 1 µL of the 1 mM intermediate solution to 999 µL of the pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Formulation of this compound Hydrochloride for In Vivo Studies
This protocol is adapted from a supplier's recommendation and should be optimized for your specific experimental needs.[3]
Materials:
-
This compound hydrochloride powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents in order, ensuring the solution is clear after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly after each addition. The final solution should be clear.
Visualizations
Caption: Simplified TRPC6 signaling pathway and the inhibitory action of this compound.
References
Optimizing SAR7334 Concentration for Calcium Flux Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SAR7334 in calcium flux assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in accessible formats to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1][2][3][4] Its mechanism of action involves blocking the influx of calcium (Ca²⁺) through TRPC6 channels.[3][5][6]
Q2: What is the selectivity profile of this compound for different TRPC channels?
A2: this compound exhibits high potency for TRPC6. However, at higher concentrations, it can also inhibit other TRPC channels, particularly TRPC3 and TRPC7.[5][6][7] It does not significantly affect TRPC4 and TRPC5 channels.[5][6] Refer to the data table below for specific IC50 values.
Q3: What is the recommended starting concentration of this compound for a calcium flux assay?
A3: A good starting point for inhibiting TRPC6 is a concentration around the IC50 value, which is approximately 9.5 nM for Ca²⁺ influx assays and 7.9 nM in patch-clamp experiments.[1][5][6][7] However, the optimal concentration will be cell-type and experiment-specific. A dose-response experiment is always recommended.
Q4: How can I ensure I am only inhibiting TRPC6 and not other TRPC channels?
A4: To maintain selectivity for TRPC6, it is crucial to use this compound at the lowest effective concentration. Based on its IC50 values, concentrations below 100 nM are less likely to have significant off-target effects on TRPC3 and TRPC7.[5][6][7]
Q5: Can this compound be used in in vivo studies?
A5: Yes, pharmacokinetic studies have shown that this compound is orally bioavailable and suitable for chronic oral administration, making it a valuable tool for in vivo investigations of TRPC6 function.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of calcium flux observed | 1. Suboptimal this compound concentration: The concentration may be too low to effectively block TRPC6 in your specific cell system. 2. Cell health/viability: Poor cell health can lead to inconsistent or absent responses. 3. Incorrect assay setup: Issues with dye loading, buffer composition, or instrument settings can affect the signal.[8] | 1. Perform a dose-response curve with this compound to determine the optimal inhibitory concentration for your cell type. 2. Ensure cells are healthy and plated at the correct density.[9] 3. Review and optimize your calcium flux assay protocol, including dye loading time and concentration.[8][10] |
| High background fluorescence | 1. Incomplete removal of extracellular dye: Residual dye in the wells can contribute to high background.[8] 2. Autofluorescence of this compound: The compound itself might possess fluorescent properties at the wavelengths used. | 1. Ensure thorough washing steps after dye loading to remove any extracellular dye.[8] 2. Run a control with this compound alone (without cells or dye) to check for autofluorescence and subtract this from your experimental values if necessary. |
| Inconsistent or variable results between wells/experiments | 1. Uneven cell plating: Variations in cell number per well will lead to different signal intensities.[8] 2. Inconsistent compound addition: Pipetting errors can lead to variability in the final concentration of this compound. 3. Fluctuations in temperature or incubation times: These can affect both cell health and dye performance. | 1. Ensure a homogenous cell suspension and use appropriate techniques for even cell plating.[9] 2. Use calibrated pipettes and consistent techniques for adding compounds. 3. Maintain consistent incubation times and temperatures for all plates and experiments.[8] |
| Unexpected increase in calcium signal with this compound | 1. Off-target effects: At high concentrations, this compound might interact with other channels or cellular components, leading to unforeseen effects. 2. Cellular stress response: High concentrations of any compound can induce stress and lead to non-specific calcium release. | 1. Lower the concentration of this compound to a range where it is selective for TRPC6. 2. Perform a vehicle control to ensure the solvent (e.g., DMSO) is not causing the effect. |
Quantitative Data Summary
Table 1: this compound IC50 Values for TRPC Channels
| TRPC Channel | Assay Type | IC50 (nM) | Reference |
| TRPC6 | Ca²⁺ Influx | 9.5 | [2][5][6] |
| TRPC6 | Patch-Clamp | 7.9 | [1][5][6][7] |
| TRPC3 | Ca²⁺ Influx | 282 | [2][5][6] |
| TRPC7 | Ca²⁺ Influx | 226 | [2][5][6] |
| TRPC4 | Ca²⁺ Influx | No significant effect | [5][6] |
| TRPC5 | Ca²⁺ Influx | No significant effect | [5][6] |
Experimental Protocols
General Protocol for a FLIPR-Based Calcium Flux Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on TRPC6-mediated calcium influx using a fluorescent plate reader (e.g., FLIPR).
1. Cell Plating:
- Seed cells expressing TRPC6 (e.g., HEK293-TRPC6) in black-walled, clear-bottom 96-well or 384-well plates.
- Culture overnight to allow for cell attachment and formation of a monolayer.[11]
2. Dye Loading:
- Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's instructions.[11][12]
- Remove the culture medium from the cell plate.
- Add the dye loading solution to each well.
- Incubate the plate for 1-2 hours at 37°C, protected from light.[11]
3. Compound Preparation and Incubation:
- Prepare a serial dilution of this compound in an appropriate assay buffer. A typical starting concentration range could be 1 nM to 10 µM to determine the IC50.
- After dye loading, wash the cells with assay buffer to remove extracellular dye.
- Add the different concentrations of this compound to the respective wells.
- Incubate for a predetermined time (e.g., 10-30 minutes) to allow the compound to interact with the channels.[3]
4. Agonist Stimulation and Signal Detection:
- Prepare a solution of a TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol).
- Place the cell plate and the agonist plate into the fluorescent plate reader.
- Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).[11]
- Program the instrument to add the TRPC6 agonist to the wells.
- Immediately begin kinetic reading of the fluorescence signal for a defined period (e.g., 2-5 minutes) to capture the calcium influx.[11]
5. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[11]
- Plot the response (e.g., % inhibition) against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Visualizations
Caption: TRPC6 signaling pathway activated by GPCRs and inhibited by this compound.
Caption: Experimental workflow for a calcium flux assay using this compound.
Caption: Troubleshooting logic for "No Inhibition of Calcium Flux" issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icdar.org [icdar.org]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. bu.edu [bu.edu]
- 11. benchchem.com [benchchem.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SAR7334 to consider
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SAR7334, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a novel, highly potent, and bioavailable inhibitor of TRPC6 channels.[1][2] Patch-clamp experiments have confirmed that this compound blocks TRPC6 currents with a half-maximal inhibitory concentration (IC50) of 7.9 nM.[1][3][4][5]
Q2: What are the known off-target effects of this compound?
While this compound is highly potent for TRPC6, it can inhibit other members of the diacylglycerol-sensitive TRPC channel subfamily at higher concentrations. Specifically, it inhibits TRPC3 and TRPC7.[1][3][5] The compound shows no significant activity at TRPC4 and TRPC5 channels.[1][3][5]
Q3: At what concentrations does this compound exhibit off-target activity?
Off-target inhibition of TRPC3 and TRPC7 occurs at concentrations significantly higher than those required for TRPC6 inhibition. The IC50 values for TRPC3 and TRPC7 are 282 nM and 226 nM, respectively, which is more than 20 times the concentration needed to inhibit TRPC6.[3][5] Therefore, maintaining a low nanomolar concentration is critical for ensuring selectivity for TRPC6 in experiments.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits TRPC6 without significantly affecting TRPC3 and TRPC7. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type or model system. Based on available data, concentrations well below 100 nM are more likely to be selective for TRPC6.
Q5: Has this compound shown any effects on systemic blood pressure?
In a short-term study involving spontaneously hypertensive rats (SHR), this compound did not cause a change in mean arterial pressure.[1][3][5] This suggests that TRPC6 is unlikely to be a major regulator of blood pressure in this model.[1][3][5] However, the compound was effective in suppressing TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs.[1][3][4][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected Phenotype or Result | Off-target effects due to high concentration of this compound inhibiting TRPC3 and/or TRPC7. | 1. Perform a concentration-response curve to confirm the IC50 for your system. 2. Lower the concentration of this compound to a range selective for TRPC6 (e.g., <30 nM). 3. Use a structurally different TRPC6 inhibitor as a control to confirm the phenotype is TRPC6-specific. |
| Inconsistent Inhibition | Compound degradation or experimental variability. | 1. Ensure proper storage of this compound stock solutions (-20°C for 1 year, -80°C for 2 years).[4] 2. Prepare fresh dilutions for each experiment from a validated stock. 3. Verify the expression of TRPC6 in your experimental model. |
| Lack of Effect on Expected TRPC6-mediated Process | 1. Insufficient concentration of this compound. 2. The process is not solely dependent on TRPC6. 3. Limited compound access to the target in tissue preparations. | 1. Increase the concentration of this compound, keeping in mind the potential for off-target effects. 2. Use genetic knockdown (e.g., siRNA) or knockout models to validate the role of TRPC6. 3. For tissue experiments, consider that higher concentrations may be needed to account for endothelial barriers.[5] |
Quantitative Data Summary
The selectivity of this compound has been characterized by determining its IC50 values against various TRPC channels through intracellular Ca2+ influx measurements.
| Target Channel | IC50 (nM) | Selectivity vs. TRPC6 |
| TRPC6 | 9.5 | - |
| TRPC7 | 226 | ~24-fold |
| TRPC3 | 282 | ~30-fold |
| TRPC4 | No significant effect | >1000-fold |
| TRPC5 | No significant effect | >1000-fold |
Note: Data sourced from multiple studies.[1][3][5]
Experimental Protocols
1. Intracellular Ca2+ Influx Assay (FLIPR)
This method is used to determine the IC50 of compounds by measuring changes in intracellular calcium concentration.
-
Cell Line Generation: Stable HEK cell lines expressing recombinant human TRPC3, TRPC6, or TRPC7 channels under the control of a tetracycline-inducible promoter are generated.[5]
-
Cell Plating: Cells are seeded into 384-well plates and cultured until they form a confluent monolayer.
-
Compound Incubation: Cells are rinsed and incubated with a standard extracellular solution containing various concentrations of this compound or vehicle for 10 minutes.[2]
-
Channel Activation & Measurement: A fluorescent calcium indicator (e.g., Fluo-4 AM) is loaded into the cells. The TRPC channels are then activated using a diacylglycerol analog like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). The resulting change in fluorescence, which corresponds to Ca2+ influx, is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and was used to confirm the potency of this compound on TRPC6.
-
Cell Preparation: HEK cells with inducible TRPC6 expression are used.
-
Current Elicitation: TRPC6 whole-cell currents are elicited by applying a voltage ramp and activating the channels with 50 µM OAG.[5]
-
Compound Application: Once a stable baseline current is established, this compound is added cumulatively to the bath solution at increasing concentrations.
-
Data Recording & Analysis: The current amplitude is measured at a specific holding potential (e.g., -70 mV) during the voltage ramps.[5] The inhibition at each concentration is normalized to the maximal current observed after OAG application, and this data is used to calculate the IC50.[5]
Visualizations
Caption: Selectivity profile of this compound for TRPC channels.
Caption: Workflow for determining IC50 using a Ca2+ influx assay.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
How to control for SAR7334 vehicle effects in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper experimental design for studies involving the TRPC6 inhibitor, SAR7334. Accurate and reproducible data hinge on correctly controlling for the effects of the vehicle used to deliver this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control group essential when using this compound?
A vehicle is an inactive substance used to deliver an active compound like this compound, which is poorly soluble in aqueous solutions.[1] A vehicle control group is a critical component of experimental design where a cohort of subjects (e.g., animals, cells) is administered the vehicle alone, without this compound. This is essential to differentiate the pharmacological effects of this compound from any potential biological effects caused by the delivery vehicle itself.[2]
Q2: What are the common vehicle formulations for this compound?
This compound is insoluble in water but soluble in organic solvents like DMSO and ethanol.[1][3] For in vivo studies, multi-component solutions are typically required to ensure its solubility and bioavailability. Common formulations include:
-
A solution of DMSO, PEG300, Tween 80, and an aqueous component like saline or ddH2O.[1]
-
A solution of DMSO mixed with corn oil.[1]
-
A solution containing DMSO and a saline solution with SBE-β-CD.[4]
Q3: Can the vehicle itself affect my experimental results?
Yes, the components of the vehicle can have their own biological effects, which can confound the interpretation of your results if not properly controlled for. For example:
-
DMSO : Can have anti-inflammatory and analgesic effects, and may alter gene expression and cellular differentiation.[2][5]
-
PEG300 : Generally has low toxicity but can cause local irritation at the injection site in high concentrations.[6][7]
-
Tween 80 : Can increase the absorption of co-administered drugs by inhibiting P-glycoprotein.[8]
It is crucial to include a vehicle-only control group in your experiments to account for these potential off-target effects.
Troubleshooting Guide
Issue 1: I'm observing unexpected effects in my vehicle control group.
-
Possible Cause: The individual components of your vehicle may be exerting biological effects in your experimental model.
-
Solution:
-
Review the literature: Research the known effects of each vehicle component on the specific cell type or animal model you are using.
-
Titrate vehicle components: If possible, reduce the concentration of the more bioactive components like DMSO to the lowest effective concentration for this compound solubility.
-
Alternative vehicles: Consider testing alternative vehicle formulations to find one with minimal baseline effects in your system.
-
Issue 2: The effect of this compound is not consistent across experiments.
-
Possible Cause: The vehicle formulation may not be prepared consistently, or the compound may be precipitating out of solution.
-
Solution:
-
Standardize preparation: Follow a strict, documented protocol for preparing the vehicle and the this compound solution. Ensure all components are fully dissolved.
-
Check for precipitation: Visually inspect the solution for any signs of precipitation before each use. If precipitation is observed, gentle warming or sonication may be required.[4]
-
Fresh preparation: Prepare the this compound formulation fresh for each experiment to avoid degradation or precipitation over time.[1]
-
Data Presentation
The following table summarizes common vehicle formulations for this compound and the potential biological effects of their components.
| Vehicle Component | Typical Concentration Range | Potential Biological Effects | Citations |
| DMSO | 5-10% | Anti-inflammatory, analgesic, alters gene expression, can affect cell viability at higher concentrations. | [2][5] |
| PEG300 | 30-40% | Generally low toxicity, can cause local irritation at injection sites. | [6][7] |
| Tween 80 | 5% | Can inhibit P-glycoprotein, potentially increasing the absorption of other compounds. | [8] |
| Saline / ddH2O | 45-50% | Generally considered inert, but ensure sterility and appropriate osmolarity. |
Experimental Protocols
In Vivo Administration of this compound with Vehicle Control (Mouse Model)
This protocol outlines a standard procedure for an oral gavage study in mice.
1. Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles
2. Vehicle and Drug Preparation (Example Formulation):
-
Vehicle Control (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile microcentrifuge tube, add 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex until mixed.
-
Add 50 µL of Tween 80 and vortex until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
-
This compound Formulation (e.g., 10 mg/kg dose for a 25g mouse):
-
Calculate the required amount of this compound. For a 10 mg/kg dose in a 25g mouse receiving 100 µL, the concentration is 2.5 mg/mL.
-
Weigh out the required this compound and dissolve it in the DMSO component of the vehicle first.
-
Proceed with adding PEG300, Tween 80, and saline as described for the vehicle control, ensuring the this compound is fully dissolved at each step. Gentle warming or sonication may be necessary.
-
3. Animal Dosing:
-
Randomly assign animals to the following groups:
-
Untreated Control (optional, receives no treatment)
-
Vehicle Control
-
This compound Treatment Group(s)
-
-
Administer the appropriate formulation (vehicle or this compound solution) to each animal via oral gavage. Ensure the volume is consistent across all groups (e.g., 10 mL/kg).
-
Monitor animals for any adverse reactions.
4. Data Analysis:
-
When analyzing the results, the primary comparison for the effect of this compound should be between the "this compound Treatment Group" and the "Vehicle Control Group." This will isolate the effect of the drug from any effects of the vehicle.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo study with this compound and vehicle control.
Caption: Simplified signaling pathway of TRPC6 activation and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating SAR7334 precipitation in cell culture media
Welcome to the technical support center for SAR7334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) channel.[1][2][3] It functions by blocking TRPC6-mediated Ca²⁺ influx into cells.[1][3][4] While it is most potent against TRPC6, it can also inhibit TRPC3 and TRPC7 at higher concentrations, but does not significantly affect TRPC4 and TRPC5 channels.[1][3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol.[1] The solubility of this compound and its hydrochloride salt in various solvents is summarized in the table below. For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year; it is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1][2]
Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What is the cause?
A3: Precipitation of small molecules like this compound upon addition to aqueous solutions like cell culture media is a common issue, often referred to as "crashing out." This typically occurs when the final concentration of the compound in the medium exceeds its aqueous solubility limit.[5] Several factors can contribute to this, including the final concentration of this compound, the concentration of the organic solvent (e.g., DMSO), the temperature of the medium, and interactions with media components.[5][6]
Q4: Is it advisable to filter the medium to remove the precipitate?
A4: No, filtering the medium to remove the precipitate is not recommended. The precipitate is the active compound, and filtering it out will lead to an unquantified and lower effective concentration of this compound in your experiment, which will compromise the reliability of your results.[5] The best approach is to address the root cause of the precipitation.
Troubleshooting Guide: Mitigating this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium is above its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] |
| High DMSO Concentration | While this compound is soluble in DMSO, a high final concentration of DMSO in the medium can be toxic to cells. Most cell lines can tolerate up to 0.1% DMSO. | Prepare a more diluted intermediate stock solution of this compound in DMSO before the final dilution into the medium. |
| Low Temperature of Media | Adding a concentrated stock solution to cold media can decrease the solubility of the compound.[5] | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution.[5][7] |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly into the aqueous medium can cause a rapid solvent exchange, leading to precipitation.[5] | Perform a serial dilution. Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing.[5] |
Issue: Delayed Precipitation (Observed after hours or days in the incubator)
If the medium appears clear initially but a precipitate forms over time, the following factors may be involved.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator environment can affect the long-term stability and solubility of this compound in the medium.[7] | Ensure your incubator is properly calibrated for temperature and CO₂ levels to maintain a stable pH. Use appropriately buffered media.[7] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the cell culture medium, forming insoluble complexes over time.[5][6] | If possible, test the solubility and stability of this compound in different basal media formulations to identify a more compatible medium. |
| Media Evaporation | In long-term experiments, evaporation of the medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[5] | Ensure proper humidification of the incubator and consider using low-evaporation culture plates or sealing plates with gas-permeable membranes for long-term studies.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions to minimize precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs during preparation.[8]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Prepare an intermediate dilution of the this compound stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed medium, add a small volume of the intermediate DMSO stock to achieve the desired final concentration. For instance, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (with a final DMSO concentration of 0.1%).
-
Final Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a Serial Dilution in DMSO: Start with your high-concentration this compound stock in DMSO and prepare a 2-fold serial dilution series in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing your complete cell culture medium (e.g., 200 µL). Include a control well with DMSO only.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can measure the absorbance at 600 nm; an increase in absorbance is indicative of precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.[5]
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent | Solubility | Reference |
| This compound | DMSO | 74 mg/mL (201.15 mM) | [1] |
| Ethanol | 74 mg/mL | [1] | |
| Water | Insoluble | [1] | |
| This compound hydrochloride | DMSO | 100 mg/mL (226.87 mM) | [8] |
| Water | Soluble to 100 mM | ||
| DMF | 1 mg/mL | [9] | |
| Ethanol | 25 mg/mL | [9] | |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [9] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the TRPC6 channel, blocking Ca²⁺ influx.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Best Practices for Using SAR7334 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of SAR7334 in long-term cell culture experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1][2] Its primary mechanism is the blockage of Ca²⁺ and Na⁺ influx into cells mediated by TRPC6.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits high potency for TRPC6, with secondary activity against the closely related TRPC3 and TRPC7 channels at higher concentrations. It shows no significant activity at TRPC4 and TRPC5 channels.[3]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to two years) or -20°C for shorter periods (up to one year).[4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for various TRPC channels. This data is crucial for designing experiments with appropriate concentrations to achieve desired selectivity.
| Target Channel | IC50 (nM) | Assay Type |
| TRPC6 | 7.9 | Patch-clamp experiment |
| TRPC6 | 9.5 | Ca²⁺ influx assay |
| TRPC3 | 282 | Ca²⁺ influx assay |
| TRPC7 | 226 | Ca²⁺ influx assay |
Data sourced from multiple publications.[3][5]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Long-Term Studies
This protocol outlines a general method to determine the highest non-toxic concentration of this compound for your specific cell line, a critical step before initiating long-term experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the planned experiment duration. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations, starting from well below the IC50 for TRPC6 and extending to concentrations that inhibit TRPC3 and TRPC7, if relevant to your study. Prepare a vehicle control with the same final concentration of solvent as the highest this compound concentration.
-
Treatment: Replace the medium in each well with the prepared this compound dilutions or the vehicle control. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a duration that reflects your planned long-term experiment (e.g., 3, 5, or 7 days). Ensure to change the media with freshly prepared this compound or vehicle control every 24-48 hours to maintain a consistent concentration and nutrient supply.
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of this compound that does not significantly reduce cell viability compared to the vehicle control. This will be your optimal working concentration for long-term studies.
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general workflow for conducting long-term cell culture experiments with this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Vehicle control
-
Appropriate cell culture vessels (e.g., flasks, multi-well plates)
Procedure:
-
Cell Seeding: Seed cells at a lower density than for short-term experiments to accommodate cell growth over the extended period.
-
Treatment Initiation: After allowing cells to attach, replace the medium with fresh medium containing either the optimal concentration of this compound or the vehicle control.
-
Media Changes: It is crucial to change the culture medium with fresh this compound or vehicle control every 24-48 hours. This ensures a consistent inhibitor concentration and replenishes essential nutrients.
-
Cell Passaging (if necessary): If the cells reach confluence during the experiment, they will need to be passaged. When passaging, re-plate the cells in a new vessel with fresh medium containing the appropriate treatment (this compound or vehicle).
-
Monitoring Cell Health: Regularly monitor cell morphology and viability throughout the experiment using microscopy. At the end of the experiment, perform endpoint assays as required for your research question (e.g., protein expression analysis, functional assays).
Troubleshooting Guides
Issue 1: Diminished or Inconsistent Inhibitory Effect Over Time
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in culture medium at 37°C. | Increase the frequency of media changes to every 24 hours to ensure a more stable concentration of the inhibitor. |
| Cellular adaptation or compensatory mechanisms. | Consider a "pulsed" treatment regimen where cells are exposed to this compound for a specific period, followed by a recovery phase. Analyze the expression of other TRPC channels or compensatory signaling pathways. |
| Selection of a resistant cell population. | Monitor for changes in cell morphology or growth rate that might indicate the emergence of a resistant subpopulation. If possible, periodically re-evaluate the IC50 of this compound on the cultured cells. |
Issue 2: Increased Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Sub-optimal concentration for long-term exposure. | Re-evaluate the optimal, non-toxic concentration of this compound using a longer-term viability assay as described in Protocol 1. The concentration effective for short-term inhibition may be too high for prolonged exposure. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is below the toxicity threshold for your cell line (typically <0.1%). Always include a vehicle-only control.[6] |
| Off-target effects at higher concentrations. | If using concentrations that inhibit TRPC3 and TRPC7, consider if the observed cytotoxicity could be due to the inhibition of these channels. If your research focuses solely on TRPC6, use the lowest effective concentration that is selective for TRPC6. |
| Disruption of essential cellular processes due to chronic calcium influx inhibition. | Monitor for markers of cellular stress and apoptosis (e.g., using a caspase activation assay).[7] Consider if the observed effects are a direct consequence of TRPC6 inhibition and part of the biological response being studied. |
Issue 3: Altered Cell Morphology or Behavior
| Possible Cause | Troubleshooting Steps |
| Effects of chronic TRPC6 inhibition on cell adhesion and cytoskeleton. | Document any changes in cell morphology with regular microscopy. Analyze the expression and localization of adhesion molecules and cytoskeletal proteins. |
| Changes in cell proliferation and cell cycle. | Perform cell proliferation assays (e.g., cell counting, BrdU incorporation) and cell cycle analysis to determine if this compound affects these processes in the long term. Inhibition of TRPC6 has been shown to reduce proliferation in some cancer cell lines.[2][8] |
| Alterations in intracellular signaling pathways. | Investigate downstream signaling pathways known to be regulated by TRPC6 and intracellular calcium, such as the calcineurin-NFAT pathway.[9] |
Visualizations
Caption: Signaling pathway of TRPC6 activation and inhibition by this compound.
Caption: Experimental workflow for long-term cell culture with this compound.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC6 reduces non-small cell lung cancer cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Monitoring changes in the intracellular calcium concentration and synaptic efficacy in the mollusc Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.jp]
- 7. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SAR7334 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in patch clamp recordings when using the TRPC6 inhibitor, SAR7334.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1][2][3] Its mechanism of action is the blockage of ion influx, primarily Ca2+, through the TRPC6 channel.[1][4]
Q2: What is the selectivity profile of this compound?
A2: this compound is most potent for TRPC6. However, at higher concentrations, it can also inhibit TRPC3 and TRPC7 channels. It does not significantly affect TRPC4 and TRPC5 channels.[5]
Q3: What is the recommended working concentration for this compound in patch clamp experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point is a concentration close to its IC50 value for TRPC6, which is approximately 7.9 nM for current inhibition in patch clamp experiments.[5] It is recommended to perform a dose-response curve to determine the most effective concentration for your specific system.
Q4: What is the recommended solvent for this compound and the maximum final concentration in the recording solution?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] To minimize solvent effects on membrane properties and ion channel function, the final concentration of DMSO in the external solution should be kept as low as possible, ideally at or below 0.1%.
Troubleshooting Guide for Variability in this compound Recordings
Variability in patch clamp recordings can arise from multiple sources. This guide addresses common issues, with specific considerations for experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Inhibitory Effect of this compound | Compound Degradation: this compound stock solution may have degraded. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The final concentration of this compound at the cell may be inaccurate. | Verify all dilution calculations. Ensure thorough mixing of the final solution before application. Consider potential binding of the compound to tubing in the perfusion system. | |
| Variability in TRPC6 Expression: The expression level of TRPC6 channels may differ between cells or passages. | Use cells within a consistent and low passage number range. If possible, verify TRPC6 expression levels using molecular techniques (e.g., qPCR, Western blot). | |
| Incomplete Washout: Residual this compound may affect subsequent recordings. | Ensure your perfusion system allows for complete and rapid solution exchange. Increase the washout time to ensure the compound is fully removed. | |
| Unstable Recordings After this compound Application | Solvent Effects: The final DMSO concentration may be too high, affecting membrane stability. | Ensure the final DMSO concentration is ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration to isolate the effect of the solvent. |
| Compound Precipitation: this compound may precipitate in the aqueous recording solution. | Visually inspect the working solution for any signs of precipitation. If observed, prepare a fresh solution or consider a slightly lower final concentration. Sonication of the stock solution before dilution may help. | |
| Off-Target Effects: At higher concentrations, this compound can inhibit TRPC3 and TRPC7, potentially leading to complex cellular responses. | Use the lowest effective concentration of this compound determined from your dose-response curve. If off-target effects are suspected, consider using other TRPC6 inhibitors with different selectivity profiles for comparison or using cell lines with specific TRPC channel knockouts. | |
| High Variability Between Experiments | Inconsistent Experimental Conditions: Minor variations in temperature, pH, or solution osmolarity can impact channel activity and drug potency. | Strictly control all experimental parameters. Prepare fresh solutions daily and verify their pH and osmolarity. Maintain a constant recording temperature. |
| Cell Health Variability: The health and viability of cells can significantly impact their response to drugs. | Use a consistent cell culture and harvesting protocol. Only use healthy, viable cells for recordings. Discard cells that appear unhealthy or have unstable baseline currents. | |
| Pipette Drift: Mechanical instability of the recording pipette can lead to an unstable seal and variable recordings. | Ensure the pipette holder is securely fastened and minimize mechanical stress on the manipulator. Allow the system to thermally equilibrate before starting recordings. |
Experimental Protocols
Whole-Cell Patch Clamp Recording of TRPC6 Currents
This protocol provides a general framework for recording TRPC6 currents and assessing their inhibition by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing TRPC6).
1. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Note: Cesium-based internal solution is used to block potassium channels.
-
This compound Stock Solution: 10 mM in anhydrous DMSO.
2. Cell Preparation:
-
Plate cells expressing TRPC6 onto glass coverslips at a low density to allow for easy patching of individual cells.
-
Use cells 24-48 hours after plating.
3. Recording Procedure:
-
Prepare a working solution of this compound in the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.
-
Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit TRPC6 currents.
-
Activate TRPC6 channels using a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) (e.g., 50-100 µM).
-
Once a stable baseline current is established, perfuse the cell with the external solution containing this compound.
-
Record the inhibition of the TRPC6 current.
-
Wash out this compound with the external solution to observe any recovery of the current.
Data Analysis
-
Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV) before, during, and after this compound application.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Construct a dose-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualizations
Caption: Workflow for a whole-cell patch-clamp experiment to assess this compound inhibition of TRPC6.
Caption: Simplified signaling pathway showing TRPC6 activation and inhibition by this compound.
Caption: A logical flow for troubleshooting variability in this compound patch clamp experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Accounting for variability in ion current recordings using a mathematical model of artefacts in voltage-clamp experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
SAR7334 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SAR7334, along with troubleshooting guidance for common experimental issues.
Stability and Storage Recommendations
Proper storage and handling of this compound are critical to ensure its integrity and activity in experimental settings. Below is a summary of recommended storage conditions for this compound in both solid form and in solvent.
Data Presentation: this compound Storage and Stability
| Form | Storage Temperature | Duration | Recommendations |
| Powder (Solid) | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (Stock Solution) | -80°C | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles.[1] Use fresh, anhydrous solvents. |
| -20°C | 1 month to 1 year[1][2] | Stability can vary based on the solvent. Shorter duration is recommended to ensure optimal activity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] For in vivo experiments, a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, has been described.[4] It is crucial to use fresh, anhydrous DMSO as moisture can affect the solubility and stability of the compound.[1][3]
Q2: Can I store my this compound stock solution at -20°C?
A2: Yes, stock solutions can be stored at -20°C, but for a shorter duration compared to -80°C.[1][2] The stability at -20°C is cited to be between 1 month and 1 year.[1][2] For long-term storage, -80°C is highly recommended to minimize degradation.[2]
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: It is best to avoid repeated freeze-thaw cycles.[1] We strongly recommend aliquoting the stock solution into single-use volumes before freezing to maintain the compound's integrity.
Q4: My this compound powder has changed color. Is it still usable?
A4: this compound is typically a light yellow to yellow solid.[2] A significant change in color could indicate degradation or contamination. It is advisable to use a fresh vial of the compound if you observe any noticeable changes in its physical appearance.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Decreased or no activity of this compound in my assay.
-
Question: I am not observing the expected inhibitory effect of this compound on TRPC6 channels. What could be the cause?
-
Answer:
-
Improper Storage: Verify that the compound and its stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and for the appropriate duration.[1][2] Long-term storage at -20°C or repeated freeze-thaw cycles can lead to degradation.
-
Solvent Quality: If using DMSO, ensure it is anhydrous.[1][3] The presence of water can impact the stability of this compound.
-
Experimental Concentration: Double-check the final concentration of this compound in your assay. The reported IC50 for TRPC6 is in the low nanomolar range (around 7.9 nM).[2][5]
-
Assay Conditions: Ensure that the pH and other buffer conditions of your assay are compatible with this compound. Although the benzonitrile (B105546) group is generally stable, extreme pH conditions could potentially lead to hydrolysis.[2][4]
-
Issue 2: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound across different experimental days. What could be the reason?
-
Answer:
-
Stock Solution Age and Handling: Are you using a freshly prepared stock solution or an older one? If you are using an older stock, consider preparing a fresh one from the solid compound. Ensure you are using a new aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.[1]
-
Working Solution Preparation: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[4] For in vitro assays, prepare fresh dilutions from the stock for each experiment.
-
Issue 3: Precipitation of this compound in my aqueous buffer.
-
Question: My this compound solution is cloudy or shows precipitate after dilution in my aqueous assay buffer. What should I do?
-
Answer:
-
Solubility Limits: this compound has limited solubility in aqueous solutions. Check the final concentration of your organic solvent (e.g., DMSO) in the assay buffer. Typically, this should be kept low (e.g., <0.1%) to avoid solvent effects and precipitation.
-
Preparation Method: When preparing dilutions, add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Co-solvents: For some applications, particularly in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[4]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this compound.
Caption: Troubleshooting workflow for this compound experimental issues.
Experimental Protocols
Protocol: Qualification of this compound Stock Solution
This protocol provides a general method for researchers to qualify a new or existing stock solution of this compound if its activity is . The principle is based on a functional assay measuring the inhibition of TRPC6-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPC6 (or another suitable cell line)
-
Fura-2 AM or other calcium indicator dye
-
Oleoyl-acetyl-glycerol (OAG) or another TRPC6 agonist
-
This compound stock solution (to be tested)
-
Freshly prepared this compound reference stock solution (from a new vial, for comparison)
-
Physiological salt solution (e.g., HBSS)
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Preparation:
-
Seed TRPC6-expressing HEK293 cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Wash the cells once with physiological salt solution.
-
Load the cells with Fura-2 AM (or another calcium indicator) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of both your test and reference this compound stock solutions in the physiological salt solution. A typical concentration range to test would be from 1 nM to 1 µM.
-
Add the diluted this compound solutions to the respective wells and incubate for 10-15 minutes at room temperature.[3] Include a vehicle control (e.g., 0.1% DMSO).
-
-
Measurement of Calcium Influx:
-
Place the plate in the microplate reader and begin fluorescence measurements (e.g., ratio of emission at 510 nm following excitation at 340 nm and 380 nm for Fura-2).
-
Establish a baseline reading for 1-2 minutes.
-
Add a TRPC6 agonist, such as OAG (final concentration typically 50-100 µM), to all wells to induce calcium influx.
-
Continue recording the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration or the fluorescence ratio in response to OAG stimulation.
-
Normalize the response in the this compound-treated wells to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 value of your test stock solution to that of the freshly prepared reference stock. A significant deviation may indicate degradation of the test stock.
-
Signaling Pathway and Experimental Workflow Diagram
Caption: Inhibition of TRPC6 signaling by this compound and experimental workflow.
References
Interpreting unexpected results with SAR7334 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAR7334. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] It blocks TRPC6-mediated Ca2+ influx.[3][4]
Q2: What are the reported IC50 values for this compound against different TRP channels?
The inhibitory concentrations of this compound vary across different TRPC channels, demonstrating its selectivity for TRPC6.
| Target | IC50 | Assay Condition |
| TRPC6 | 7.9 nM | Patch-clamp experiment |
| TRPC6 | 9.5 nM | Ca2+ influx assay |
| TRPC3 | 282 nM | Ca2+ influx assay |
| TRPC7 | 226 nM | Ca2+ influx assay |
| TRPC4 | No significant activity | Ca2+ influx assay |
| TRPC5 | No significant activity | Ca2+ influx assay |
Q3: Is this compound orally bioavailable?
Yes, pharmacokinetic studies have shown that this compound is suitable for chronic oral administration.[1][3][4]
Troubleshooting Guide
Unexpected Result 1: Lack of Efficacy in a TRPC6-Dependent Model
Question: I am not observing the expected inhibitory effect of this compound in my experimental model, even though TRPC6 is reported to be involved. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can vary between in vitro and in vivo models. In isolated perfused mouse lungs, higher concentrations were needed to inhibit hypoxic pulmonary vasoconstriction (HPV) compared to cellular assays.[4]
-
Recommendation: Perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
-
Target Accessibility: In tissue or in vivo models, the compound may have limited access to the target cells.[4]
-
Recommendation: Ensure adequate incubation time and consider the route of administration. For in vivo studies, refer to established pharmacokinetic data.[4]
-
-
Presence of Other TRPC Channels: If your system expresses TRPC3 or TRPC7, which are less sensitive to this compound, they might be compensating for the inhibition of TRPC6.[4][5]
-
Recommendation: Profile the expression of other TRPC channels in your model system. Consider using higher concentrations of this compound if you suspect the involvement of TRPC3 or TRPC7, but be mindful of potential off-target effects.[5]
-
Unexpected Result 2: Off-Target Effects Observed
Question: I am observing effects that I cannot attribute to TRPC6 inhibition alone. Could this compound have off-target effects?
Possible Causes and Solutions:
-
Inhibition of TRPC3 and TRPC7: At higher concentrations, this compound can inhibit TRPC3 and TRPC7 channels.[3][4][5] These channels are closely related to TRPC6 and may be involved in similar signaling pathways.
-
Recommendation: Use the lowest effective concentration of this compound that selectively inhibits TRPC6. If higher concentrations are necessary, consider using other pharmacological tools or genetic models to confirm that the observed effect is independent of TRPC3 and TRPC7.
-
-
Unknown Off-Target Interactions: While this compound is highly selective for TRPC6, the possibility of interactions with other unknown proteins cannot be entirely ruled out.
-
Recommendation: Review the latest literature for any newly identified off-target effects of this compound. As a control, consider using a structurally different TRPC6 inhibitor to see if the same phenotype is observed.
-
Unexpected Result 3: No Effect on Systemic Blood Pressure
Question: I treated spontaneously hypertensive rats with this compound and did not observe a change in mean arterial pressure. I expected TRPC6 inhibition to lower blood pressure. Why might this be the case?
Possible Causes and Solutions:
-
TRPC6 May Not Regulate Systemic Blood Pressure in this Model: Studies in spontaneously hypertensive rats have shown that this compound does not significantly alter mean arterial pressure.[3][4] This suggests that in this specific model of hypertension, TRPC6 may not be a primary regulator of systemic vascular tone.[4]
-
Compensatory Mechanisms: It is possible that in a chronic setting, compensatory mechanisms are activated that counteract the effects of TRPC6 inhibition on blood pressure.
-
Recommendation: Investigate the role of TRPC6 in other models of hypertension or in acute blood pressure regulation assays. The finding that this compound is effective in a model of hypoxic pulmonary vasoconstriction suggests a role in specific vascular beds rather than systemic pressure regulation.[3][4]
-
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol is a general guideline for measuring the effect of this compound on TRPC6-mediated calcium influx in a cell-based assay.
-
Cell Culture: Plate cells stably expressing recombinant human TRPC6 in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired concentrations in an appropriate extracellular solution.
-
Assay Procedure:
-
Rinse the cells with the standard extracellular solution.
-
Incubate the cells with different concentrations of this compound or vehicle for 10 minutes.[1]
-
Add a fluorescent calcium indicator (e.g., Fura-2 AM) and incubate according to the manufacturer's instructions.
-
Stimulate the cells with a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general method for characterizing the inhibitory effect of this compound on TRPC6 currents.
-
Cell Preparation: Use cells stably expressing TRPC6.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage ramps to elicit TRPC6 currents.
-
Activate TRPC6 channels using a specific agonist (e.g., 50 µM OAG).[4]
-
-
Compound Application:
-
Perfuse the activated cells with increasing concentrations of this compound.
-
Record the current traces before and after the application of the compound.
-
-
Data Analysis: Measure the whole-cell currents at a specific holding potential (e.g., -70 mV) and plot the dose-dependent inhibition to calculate the IC50.[4]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Validating SAR7334 Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the activity of SAR7334, a potent TRPC6 inhibitor, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] Its primary mechanism of action is the blockage of calcium (Ca2+) influx through TRPC6 channels.[3][4] While highly potent for TRPC6, it can also inhibit the closely related TRPC3 and TRPC7 channels at higher concentrations.[3][4][5]
Q2: What is the signaling pathway involving TRPC6 that this compound inhibits?
TRPC6 is a non-selective cation channel that is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation.[6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn produces DAG. DAG directly activates TRPC6, leading to an influx of Ca2+.[6] This rise in intracellular calcium can activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in processes like cardiac hypertrophy.[7][8] this compound blocks this initial Ca2+ entry step.
Figure 1: Simplified TRPC6 signaling pathway inhibited by this compound.
Q3: How do I determine the optimal concentration of this compound to use for my cell line?
The optimal concentration depends on the expression level of TRPC6 in your cell line and the specific biological question. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on published data, this compound inhibits TRPC6 with an IC50 of approximately 7.9-9.5 nM.[1][3][4] For initial experiments, a concentration range from 1 nM to 1 µM is a reasonable starting point.
Q4: Does this compound have off-target effects?
This compound is highly selective for TRPC6 but can inhibit TRPC3 and TRPC7 at higher concentrations.[3][4] It does not show significant activity against TRPC4 and TRPC5 channels.[3][4] It is crucial to consider the expression profile of other TRPC channels in your cell line and, if necessary, use concentrations that are selective for TRPC6.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various TRPC channels as reported in the literature.
Table 1: Inhibitory Potency (IC50) of this compound against TRPC Channels
| Target Channel | Assay Type | Reported IC50 (nM) | Reference(s) |
| TRPC6 | Ca2+ Influx | 9.5 | [3][4] |
| TRPC6 | Patch-clamp | 7.9 | [1][3][4] |
| TRPC3 | Ca2+ Influx | 282 | [2][3][4] |
| TRPC7 | Ca2+ Influx | 226 | [2][3][4] |
| TRPC4 | Ca2+ Influx | > 10,000 | [3] |
| TRPC5 | Ca2+ Influx | > 10,000 | [3] |
Experimental Protocols
1. Calcium Influx Assay using Fluo-4 AM
This assay measures changes in intracellular calcium concentration, a direct downstream effect of TRPC6 channel opening.
-
Objective: To determine the inhibitory effect of this compound on TRPC6-mediated calcium influx.
-
Materials:
-
Your cell line of interest
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
-
This compound
-
Fluorescence plate reader (e.g., FLIPR)
-
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, wash cells once with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells gently with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or vehicle control and incubate for 10-20 minutes.
-
Signal Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add the TRPC6 agonist OAG (e.g., 50-100 µM) to all wells simultaneously using the plate reader's injection system.
-
Data Acquisition: Continuously monitor the change in fluorescence (indicative of Ca2+ influx) over time.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence signal in this compound-treated wells to the vehicle-treated wells. Determine the IC50 value by fitting the dose-response data to a suitable equation.[6]
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ion currents flowing through TRPC6 channels and their inhibition by this compound.
-
Objective: To directly measure the inhibition of TRPC6 channel currents by this compound.
-
Materials:
-
Cells grown on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
External solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2)
-
OAG and this compound
-
-
Methodology:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Giga-seal Formation: Approach a single cell with a glass micropipette filled with the internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Baseline Recording: Hold the cell at a potential of -60 mV and apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to record the baseline current.
-
Channel Activation: Perfuse the cell with the external solution containing OAG (e.g., 50 µM) to activate TRPC6 channels and record the resulting current.
-
Inhibitor Application: Once a stable current is achieved, apply increasing concentrations of this compound to the perfusion solution.
-
Data Recording: Record the current at each inhibitor concentration to determine the dose-dependent inhibition.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., -70 mV). Calculate the percentage of inhibition and determine the IC50 value.[3][9]
-
Figure 2: General experimental workflows for validating this compound activity.
Troubleshooting Guide
Issue: No observable effect of this compound.
Figure 3: Troubleshooting guide for a lack of this compound effect.
Issue: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Health or Passage Number. Ion channel expression can vary with cell passage number and overall health.
-
Solution: Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.
-
-
Possible Cause 2: Mechanical Activation of TRPC6. TRPC6 channels can be sensitive to mechanical stress from pipetting or fluid exchange.[8]
-
Solution: Standardize all cell handling procedures. Be gentle during media changes and compound application. Consider using automated liquid handlers for consistency.
-
-
Possible Cause 3: Inconsistent Compound Concentration. Degradation of this compound or the agonist can lead to variable effective concentrations.
-
Solution: Prepare fresh solutions of this compound and agonists for each experiment from powder stocks when possible. Store stock solutions according to manufacturer recommendations, typically at -20°C or -80°C and protected from light.[8]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of SAR7334 and GSK1702934A: Potent Modulators of TRPC Channels
In the landscape of pharmacological tools for transient receptor potential canonical (TRPC) channel research, SAR7334 and GSK1702934A stand out as critical modulators. While both compounds target members of the TRPC3/6/7 subfamily, they exhibit opposing mechanisms of action, positioning them as valuable yet distinct assets for researchers, scientists, and drug development professionals. This compound is a potent and selective inhibitor, primarily of TRPC6, whereas GSK1702934A is a selective activator of TRPC3 and TRPC6 channels. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research inquiries.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and GSK1702934A, highlighting their potency and selectivity.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| TRPC6 | Intracellular Ca2+ influx | 9.5 | [1][2] |
| Whole-cell patch-clamp | 7.9 | [1][2][3][4] | |
| TRPC3 | Intracellular Ca2+ influx | 282 | [1][2] |
| TRPC7 | Intracellular Ca2+ influx | 226 | [1][2] |
| TRPC4/5 | Intracellular Ca2+ influx | No significant effect | [1][2] |
Table 2: Activator Activity of GSK1702934A
| Target | Species | Assay Type | EC50 (µM) | Reference |
| TRPC3 | Human | Whole-cell patch-clamp | ~0.08 | [5][6] |
| TRPC6 | Human | Whole-cell patch-clamp | ~0.44 | [6] |
| Mouse | Whole-cell patch-clamp | 0.78 ± 0.16 | [7] |
Mechanism of Action
This compound acts as an inhibitor of TRPC channels by blocking the influx of Ca2+ into cells.[1][2] Its high potency and selectivity for TRPC6 make it an invaluable tool for dissecting the physiological and pathological roles of this specific channel.[1][2][3][4]
GSK1702934A , in contrast, is an agonist that directly activates TRPC3 and TRPC6 channels.[5][7][8][9] Its mechanism of action involves binding to an extracellular cavity formed by the pore helix and transmembrane helix S6, leading to channel opening and subsequent cation influx.[7][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by these compounds and a typical experimental workflow for their characterization.
Caption: Modulation of the TRPC3/6 signaling pathway.
Caption: Experimental workflow for compound characterization.
Experimental Protocols
Intracellular Ca2+ Measurements
A common method to assess the activity of these compounds is by measuring intracellular calcium levels.[2]
-
Cell Culture: Cells stably expressing the human TRPC channel of interest (e.g., HEK293-hTRPC6) are cultured under standard conditions.[2]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: The cells are rinsed and incubated with a standard extracellular solution containing different concentrations of the test compound (this compound or GSK1702934A) or vehicle for a specified period (e.g., 10 minutes).[3]
-
Channel Activation (for inhibitors): For testing inhibitors like this compound, a TRPC channel activator such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) is added to stimulate Ca2+ influx.[2]
-
Fluorescence Measurement: Changes in intracellular Ca2+ concentration are monitored using a fluorescence imaging system or a plate reader.
-
Data Analysis: The resulting data is used to generate dose-response curves and calculate IC50 or EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity.[1][2]
-
Cell Preparation: Cells expressing the target TRPC channel are prepared for electrophysiological recording.
-
Pipette Solution: The patch pipette is filled with an appropriate intracellular solution. For studying GSK1702934A's extracellular action, the compound is not included in the pipette solution.[6]
-
Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The cell is held at a specific holding potential, and voltage ramps or steps are applied to elicit channel currents.[2]
-
Compound Application: The test compound is applied to the extracellular solution. For activators like GSK1702934A, this will induce a current. For inhibitors like this compound, it is applied after activating the channel with an agonist like OAG.[2][6]
-
Current Measurement: The resulting ion currents are recorded and measured.
-
Data Analysis: Current amplitudes are plotted against compound concentration to determine IC50 or EC50 values.
In Vivo Applications
This compound has demonstrated oral bioavailability and has been used in in vivo studies.[1][2][4] For instance, it has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs.[1][2][4] Pharmacokinetic studies have confirmed its suitability for chronic oral administration.[1][2]
GSK1702934A has been utilized in studies of cardiac function. For example, it has been shown to modulate cardiac contractility and arrhythmogenesis by activating TRPC3 channels.[5][11] It has also been used to investigate the role of TRPC channels in the regulation of blood pressure.[8]
Conclusion
This compound and GSK1702934A represent two sides of the same coin for TRPC channel research. This compound is a highly potent and selective inhibitor of TRPC6, making it an excellent tool for loss-of-function studies and for investigating the therapeutic potential of TRPC6 blockade. Conversely, GSK1702934A is a valuable activator for gain-of-function studies of TRPC3 and TRPC6, enabling researchers to probe the consequences of channel activation. The choice between these two compounds will be dictated by the specific scientific question being addressed. The detailed experimental data and protocols provided in this guide offer a solid foundation for the effective application of these powerful pharmacological agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK1702934A - Wikipedia [en.wikipedia.org]
- 9. wikiwand.com [wikiwand.com]
- 10. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of SAR7334 and larixol for TRPC6 selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key TRPC6 Inhibitors
The transient receptor potential canonical 6 (TRPC6) channel is a non-selective cation channel implicated in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention. The development of selective inhibitors is crucial for dissecting its roles in signaling pathways and for the potential treatment of associated diseases. This guide provides a head-to-head comparison of two prominent TRPC6 inhibitors, SAR7334 and larixol (B1207091) (and its derivatives), summarizing key experimental data on their potency and selectivity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and larixol derivatives against TRPC6 and other TRP channels, as determined by various experimental assays.
Table 1: Potency of this compound against TRPC Channels
| Target | Assay Type | IC50 | References |
| TRPC6 | Whole-Cell Patch-Clamp | 7.9 nM | [1][2] |
| TRPC6 | Ca2+ Influx Assay | 9.5 nM | [1][2][3] |
| TRPC3 | Ca2+ Influx Assay | 282 nM | [1][2][3] |
| TRPC7 | Ca2+ Influx Assay | 226 nM | [1][2][3] |
| TRPC4 | Ca2+ Influx Assay | No significant effect | [1][2][3] |
| TRPC5 | Ca2+ Influx Assay | No significant effect | [1][2][3] |
Table 2: Potency of Larixol and its Derivatives against TRPC Channels
| Compound | Target | Assay Type | IC50 | Selectivity Highlight | References |
| Larixol | TRPC6 | Ca2+ Influx Assay | 2.04 µM | Marked preference over TRPC3 | [4] |
| Larixyl Acetate (B1210297) | TRPC6 | Ca2+ Influx Assay | 0.1 - 0.6 µM | ~12-fold vs. TRPC3, ~5-fold vs. TRPC7 | [4] |
| Larixyl Acetate | TRPC3 | Ca2+ Influx Assay | 6.38 µM | [4] | |
| SH045 (Larixyl N-methylcarbamate) | TRPC6 | Ca2+ FLIPR & Patch-Clamp | Nanomolar affinity | 13-fold vs. TRPC3 |
Experimental Methodologies
The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through channels in the cell membrane, providing a precise assessment of inhibitor potency.
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected to express the human TRPC6 channel.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, adjusted to pH 7.2).
-
Recording: A tight seal ("giga-seal") is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Channel Activation: TRPC6 channels are activated by applying a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to the external solution.
-
Inhibitor Application: A concentration-response curve is generated by applying increasing concentrations of the inhibitor (this compound or larixol) in the presence of the activator.
-
Data Analysis: The inhibitory effect is quantified by measuring the reduction in the OAG-activated current. IC50 values are then calculated by fitting the data to a logistic function.[5]
Intracellular Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation and inhibition, often using fluorescent indicators.
Protocol Outline:
-
Cell Plating: TRPC6-expressing cells are plated in multi-well plates suitable for fluorescence measurements.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that can enter the cell and become fluorescent upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence, representing the resting [Ca2+]i, is recorded using a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test compound (this compound or larixol) or a vehicle control.
-
Channel Activation and Measurement: A TRPC6 agonist (e.g., OAG) is added to the wells, and the resulting change in fluorescence intensity, corresponding to Ca2+ influx, is measured over time.
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined from the concentration-response curves.
Signaling Pathways and Experimental Workflow
TRPC6 Activation and Downstream Signaling
TRPC6 is a key component of signaling pathways initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6, leading to an influx of Ca2+ and Na+, which subsequently modulates downstream effectors such as calcineurin/NFAT and the transcription factor AP-1.
Caption: TRPC6 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a TRPC6 inhibitor typically follows a standardized workflow, from cell preparation to data analysis, as depicted below.
Caption: Workflow for TRPC6 inhibitor screening.
Summary and Conclusion
Both this compound and larixol (and its derivatives) are potent inhibitors of the TRPC6 channel.
-
This compound emerges as a highly potent inhibitor with an IC50 in the low nanomolar range for TRPC6.[1][2] Its selectivity is noteworthy, showing significantly less activity against the closely related TRPC3 and TRPC7 channels, and no significant effect on TRPC4 and TRPC5.[1][2][3]
-
Larixol and its derivatives , particularly larixyl acetate and SH045, also demonstrate potent inhibition of TRPC6. While larixol itself has micromolar potency, its derivatives exhibit improved activity, with SH045 reaching nanomolar affinity. These natural product-derived compounds also show a clear preference for TRPC6 over TRPC3 and TRPC7.
A critical consideration for researchers is the absolute selectivity of these compounds. A study has shown that both this compound and larixyl acetate can also inhibit TRPM3 channels, indicating that they are not entirely specific for TRPC6. Therefore, when interpreting experimental results, potential off-target effects on TRPM3 should be considered.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
SAR7334: A Comparative Guide to its Specificity Against Other TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of SAR7334, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, against other members of the TRP channel family. The information presented is supported by experimental data from cellular and electrophysiological assays, offering a comprehensive overview for researchers investigating TRPC6-mediated signaling and its potential as a therapeutic target.
Data Presentation: this compound Inhibitory Activity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of TRP channels, as determined by intracellular Ca2+ influx assays and whole-cell patch-clamp experiments.[1][2][3][4][5][6][7][8]
| TRP Channel Subtype | IC50 (Ca2+ Influx Assay) | IC50 (Patch-Clamp Assay) | Selectivity vs. TRPC6 (based on Ca2+ Influx) |
| TRPC6 | 9.5 nM [1][2][3][7] | 7.9 nM [1][2][3][5][6][9] | - |
| TRPC3 | 282 nM[1][2][3][7] | Not extensively reported | ~30-fold |
| TRPC7 | 226 nM[1][2][3][7] | Not extensively reported | ~24-fold |
| TRPC4 | No significant effect (>10 µM)[1][2][3] | Not affected[1][2][3] | >1000-fold |
| TRPC5 | No significant effect (>10 µM)[1][2][3] | Not affected[1][2][3] | >1000-fold |
As the data indicates, this compound is a highly potent inhibitor of TRPC6 with nanomolar efficacy.[1][2][5][6][9] It also demonstrates inhibitory activity against the closely related TRPC3 and TRPC7 channels, but at concentrations approximately 24- to 30-fold higher than that required for TRPC6 inhibition.[1][2][3][7] Notably, this compound shows negligible activity against TRPC4 and TRPC5 channels, highlighting its selectivity within the TRPC subfamily.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's specificity.
Intracellular Calcium Influx Assay
This assay measures the ability of this compound to inhibit the influx of calcium through specific TRP channels upon their activation.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
For each TRP channel subtype, a stable HEK293 cell line expressing the specific human TRP channel is generated. Alternatively, transient transfection using appropriate expression vectors can be performed.
Assay Procedure:
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Incubation: After dye loading and washing, cells are incubated with varying concentrations of this compound or vehicle control for a predetermined period.
-
Channel Activation: A specific agonist for the TRP channel of interest is added to stimulate calcium influx. For TRPC3, TRPC6, and TRPC7, a diacylglycerol (DAG) analog like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) is commonly used.
-
Signal Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence intensity is normalized, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion current flowing through the TRP channels and the inhibitory effect of this compound.
Cell Preparation:
-
HEK293 cells expressing the target TRP channel are grown on glass coverslips.
Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
Recording Procedure:
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Gigaohm Seal Formation: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
Current Recording: Membrane currents are recorded using a patch-clamp amplifier. A voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) is typically applied to elicit channel currents.
-
Channel Activation and Inhibition: The TRP channel is activated by applying an agonist (e.g., OAG). Once a stable baseline current is established, increasing concentrations of this compound are perfused into the recording chamber to determine its inhibitory effect.
-
Data Analysis: The current amplitude at a specific voltage (e.g., -80 mV or +80 mV) is measured before and after the application of this compound. The percentage of inhibition is calculated, and the IC50 is determined by fitting the concentration-response data.
Mandatory Visualizations
Signaling Pathway of TRPC6 Activation
Caption: TRPC6 channel activation pathway and inhibition by this compound.
Experimental Workflow for this compound Specificity Validation
Caption: Experimental workflow for determining this compound specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TRPC6 - Wikipedia [en.wikipedia.org]
Comparative Efficacy of SAR7334 and Alternative TRPC6 Inhibitors in Animal Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SAR7334, a potent and selective inhibitor of Transient Receptor Potential Canonical 6 (TRPC6) channels, against other relevant therapeutic alternatives in animal models of cardiac hypertrophy. While direct in vivo quantitative data for this compound in cardiac hypertrophy models is limited in the public domain, this guide compiles available pharmacological data for this compound and contrasts it with the demonstrated in vivo efficacy of other TRPC6 and TRPC3/6 inhibitors.
Cardiac hypertrophy, an enlargement of the heart muscle, is a common pathological response to pressure overload and other cardiac stresses, often leading to heart failure. TRPC6 channels, calcium-permeable cation channels, have emerged as key mediators in the signaling pathways driving this pathological growth and fibrosis. Their inhibition presents a promising therapeutic strategy.
Pharmacological Profile of TRPC Inhibitors
This compound is a highly potent inhibitor of the TRPC6 channel, with an IC50 of 7.9 nM. It also exhibits inhibitory activity against TRPC3 and TRPC7 at higher concentrations. The table below summarizes the in vitro potency of this compound and its alternatives.
| Compound | Target(s) | IC50 (nM) | Selectivity |
| This compound | TRPC6 | 7.9 | ~30-fold vs TRPC3, ~24-fold vs TRPC7[1] |
| TRPC3 | 282[2][3] | ||
| TRPC7 | 226[2][3] | ||
| BI 749327 | TRPC6 | 13 (mouse)[1] | 85-fold vs TRPC3, 42-fold vs TRPC7[1] |
| GSK2332255B | TRPC3/6 | 3-21 | Selective vs other TRP channels |
| GSK2833503A | TRPC3/6 | 3-21 | Selective vs other TRP channels |
In Vivo Efficacy in a Transverse Aortic Constriction (TAC) Mouse Model
The Transverse Aortic Constriction (TAC) model in mice is a widely used preclinical model that mimics pressure overload-induced cardiac hypertrophy and failure. The following tables present quantitative data on the efficacy of BI 749327 in this model.
Echocardiographic Assessment of Cardiac Function
Treatment with BI 749327 (30 mg/kg/day) demonstrated improvements in cardiac function in mice subjected to TAC.
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + BI 749327 |
| Left Ventricular End-Diastolic Diameter (mm) | 3.6 ± 0.1 | 4.2 ± 0.1 | 3.9 ± 0.1 |
| Left Ventricular End-Systolic Diameter (mm) | 2.1 ± 0.1 | 2.9 ± 0.1 | 2.5 ± 0.1 |
| Fractional Shortening (%) | 42 ± 1 | 31 ± 1 | 36 ± 1 |
| Heart Weight / Tibia Length (mg/mm) | 5.8 ± 0.2 | 8.1 ± 0.3 | 7.9 ± 0.3 |
Data adapted from Lin et al., 2019.
Gene Expression Analysis of Hypertrophic and Fibrotic Markers
BI 749327 treatment significantly reduced the expression of key genes associated with pathological hypertrophy and fibrosis in the hearts of TAC mice.
| Gene | Sham + Vehicle (Relative Expression) | TAC + Vehicle (Relative Expression) | TAC + BI 749327 (Relative Expression) |
| Nppa (ANP) | 1.0 | 8.5 | 4.5 |
| Nppb (BNP) | 1.0 | 12.0 | 6.0 |
| Col1a1 (Collagen, type I, alpha 1) | 1.0 | 3.5 | 2.0 |
| Col3a1 (Collagen, type III, alpha 1) | 1.0 | 4.0 | 2.5 |
| Acta2 (α-SMA) | 1.0 | 3.0 | 1.8 |
Data are approximate values derived from graphical representations in Lin et al., 2019.
Histological Analysis of Cardiac Fibrosis
Picrosirius red staining of heart tissue revealed a significant reduction in interstitial fibrosis in mice treated with BI 749327 following TAC.
| Group | Interstitial Fibrosis (%) |
| Sham + Vehicle | ~1% |
| TAC + Vehicle | ~4% |
| TAC + BI 749327 | ~2% |
Data are approximate values derived from graphical representations in Lin et al., 2019.
Signaling Pathways
The development of cardiac hypertrophy is mediated by complex signaling cascades. One of the central pathways involves the activation of TRPC6 channels, leading to an influx of calcium (Ca2+). This rise in intracellular Ca2+ activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes associated with hypertrophic growth and fibrosis.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a standard surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy.
Surgical Procedure:
-
Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch.
-
A ligature (e.g., a silk suture) is tied around the transverse aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge to create a standardized constriction.
-
The needle is then removed, leaving a stenotic aorta.
-
The chest and skin are closed, and the animal is allowed to recover.
Assessment of Cardiac Hypertrophy:
-
Echocardiography: Non-invasive imaging to measure changes in left ventricular wall thickness, chamber dimensions, and cardiac function (e.g., fractional shortening, ejection fraction) over time.
-
Gravimetric Analysis: At the end of the study, the heart is excised, and the heart weight to body weight (HW/BW) or heart weight to tibia length (HW/TL) ratio is calculated as an index of hypertrophy.
-
Histological Analysis: Heart tissue is sectioned and stained (e.g., with Hematoxylin and Eosin for cell size, Picrosirius Red or Masson's Trichrome for fibrosis) to quantify cardiomyocyte cross-sectional area and the extent of cardiac fibrosis.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of hypertrophic and fibrotic markers.
Conclusion
The available preclinical data strongly support the therapeutic potential of targeting TRPC6 in the context of pathological cardiac hypertrophy. The TRPC6 inhibitor BI 749327 has demonstrated significant efficacy in reducing cardiac hypertrophy, fibrosis, and improving cardiac function in the well-established TAC mouse model. While this compound is a potent and selective TRPC6 inhibitor in vitro, further in vivo studies are necessary to establish its efficacy in animal models of cardiac hypertrophy and to allow for a direct comparison with other emerging therapies in this class. The finding that combined inhibition of TRPC3 and TRPC6 may offer superior protection highlights a potential area for future drug development.
References
Evaluating SAR7334: An In Vivo Efficacy and Pharmacokinetic Comparison for Drug Development Professionals
A comprehensive guide for researchers on the preclinical profile of SAR7334, a potent and selective TRPC6 inhibitor. This document provides a comparative analysis of its in vivo efficacy and pharmacokinetic properties against other known TRPC6 modulators, supported by detailed experimental data and methodologies.
This compound has emerged as a significant tool in the study of Transient Receptor Potential Canonical 6 (TRPC6) channel-mediated processes. Its high potency and oral bioavailability make it a valuable candidate for in vivo investigations into pathologies associated with TRPC6 dysregulation, such as focal segmental glomerulosclerosis and pulmonary hypertension.[1][2] This guide offers an objective comparison of this compound with other TRPC6 inhibitors, presenting key data to inform preclinical research and drug development decisions.
In Vitro Potency and Selectivity
This compound demonstrates high potency for the TRPC6 channel. In patch-clamp experiments, this compound blocks TRPC6 currents with an IC50 of 7.9 nM.[1][3] Its inhibitory action extends to TRPC3 and TRPC7, the closest homologs of TRPC6, but at significantly higher concentrations.[1][3]
| Compound | Target | IC50 (nM) |
| This compound | TRPC6 | 7.9 - 9.5 [1][4] |
| TRPC3 | 282[1][4] | |
| TRPC7 | 226[1][4] | |
| BI 749327 | TRPC6 (mouse) | 13[5] |
| TRPC3 (mouse) | 1100[6] | |
| TRPC7 (mouse) | 550[6] | |
| SH045 | TRPC6 | 5.8[7] |
| AM-1473 | TRPC6 | 0.22[8] |
| TRPC3 | 8[8] |
Table 1: Comparative In Vitro Potency of TRPC6 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable TRPC6 inhibitors against TRPC6 and its closely related channels, TRPC3 and TRPC7.
Pharmacokinetic Profile
Pharmacokinetic studies have confirmed that this compound is suitable for chronic oral administration.[1][2] Following oral administration in rats, this compound exhibits a clear plasma concentration-time profile, demonstrating good oral bioavailability.[3]
| Parameter | This compound (Rat) | SH045 (Mouse) | BI 749327 (Mouse) |
| Administration Route | Oral | Oral & IV | Oral |
| Dose | 10 mg/kg | 2 & 20 mg/kg | 3, 10, & 30 mg/kg |
| Tmax | ~1-2 hours (estimated from graph)[3] | 0.5 hours (oral)[7] | Not explicitly stated |
| Cmax | ~100 ng/mL (estimated from graph)[3] | Dose-dependent[7] | Dose-proportional increase[2] |
| Half-life (t1/2) | Not explicitly stated | 1.2 - 2.4 hours (oral)[7] | 8.5 - 13.5 hours[2][5] |
| Oral Bioavailability (F) | Described as "good" and "bioavailable"[1][3] | 11.0% - 24.0%[7] | Described as "orally bioavailable"[5] |
| Clearance | Described as "rapid"[2] | 95 - 117 mL/min/kg (oral)[7] | Not explicitly stated |
Table 2: Comparative Pharmacokinetic Parameters of TRPC6 Inhibitors. This table provides a summary of key pharmacokinetic parameters for this compound, SH045, and BI 749327 in preclinical species. Data for this compound is derived from studies in rats, while data for SH045 and BI 749327 is from mouse studies.
In Vivo Efficacy
Suppression of Hypoxic Pulmonary Vasoconstriction (HPV)
A key in vivo effect of this compound is the suppression of TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV).[1][4] In isolated perfused lungs from mice, this compound effectively inhibits the increase in pulmonary arterial pressure induced by hypoxia.[1] This provides strong evidence for the role of TRPC6 in this physiological response and highlights the therapeutic potential of this compound in conditions involving excessive hypoxic vasoconstriction.
Effect on Systemic Blood Pressure
In a short-term study using spontaneously hypertensive rats (SHR), oral administration of this compound did not lead to a significant change in mean arterial pressure.[1][2] This finding suggests that while TRPC6 plays a crucial role in pulmonary vasoregulation, it may not be a primary regulator of systemic blood pressure in this hypertensive model.[1]
Experimental Protocols
In Vivo Pharmacokinetics of this compound in Rats
-
Animal Model: Male Sprague Dawley rats.[3]
-
Administration: Single oral administration of this compound (10 mg/kg) formulated in 30% glycopherol/cremophor (75/25) and 70% glucose (5%) solution.[3]
-
Blood Sampling: Serial blood samples (approximately 200 µL) were collected via tail tip sampling at various time points over 24 hours.[3]
-
Sample Processing: Plasma was separated and stored at -15°C until analysis.[3]
-
Analysis: Plasma concentrations of this compound were determined to generate a pharmacokinetic profile.[3]
Isolated Perfused Mouse Lung Model for HPV
-
Animal Model: Mice.
-
Procedure: The lungs were isolated and perfused with a physiological salt solution. The pulmonary arterial pressure was continuously monitored.
-
Intervention: Hypoxia was induced to trigger vasoconstriction. This compound was added to the perfusate to assess its effect on the hypoxic response.
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously hypertensive rats.
-
Administration: Oral administration of this compound.
-
Measurement: Mean arterial pressure was monitored to evaluate the effect of this compound on systemic blood pressure.[1]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is the direct inhibition of the TRPC6 ion channel, which disrupts the downstream signaling cascade.
Caption: TRPC6 signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vivo evaluation.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of SAR7334 and Other Small Molecule TRPC Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR7334 with other notable small molecule inhibitors of the Transient Receptor Potential Canonical (TRPC) family of ion channels. The information presented is collated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate pharmacological tools for their studies. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected small molecule TRPC inhibitors against various TRPC channel subtypes. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | TRPC3 IC50 (nM) | TRPC6 IC50 (nM) | TRPC7 IC50 (nM) | Other TRPC IC50 (nM) | Assay Method | Reference |
| This compound | 282 | 9.5 (Ca2+ influx), 7.9 (patch-clamp) | 226 | No significant activity at TRPC4 and TRPC5 | FLIPR (Ca2+ influx), Whole-cell patch-clamp | [1][2][3] |
| BI-749327 | 1100 (mouse) | 13 (mouse), 19 (human) | 550 (mouse) | - | Whole-cell patch-clamp | [4] |
| GSK2332255B | 5 (rat) | 4 (rat) | - | ≥100-fold selectivity over other calcium-permeable channels | Patch-clamp | [5][6] |
| SH045 | - | Potent inhibitor | - | Selective against TRPC4 and TRPC5 | - | |
| ML204 | ~9 µM (modest) | 18.2 µM (19-fold selective for TRPC4 over TRPC6) | - | TRPC4: 0.96 µM (Ca2+ influx), 2.6 µM (patch-clamp); TRPC5: ~9 µM (modest) | FLIPR (Ca2+ influx), Whole-cell patch-clamp |
Note: IC50 values can vary depending on the experimental conditions, cell type, and assay method used. Direct comparison is most accurate when data is generated from the same study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the descriptions in the referenced publications and are intended to provide a comprehensive understanding of how the comparative data was generated.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is the gold standard for directly measuring ion channel activity and the effect of inhibitors.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the human or rodent TRPC channel of interest.
-
Electrophysiological Recordings:
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
External Solution: The extracellular solution typically contains (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -60 mV. Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.
-
-
Compound Application and Data Analysis:
-
The TRPC channel is activated by applying a specific agonist, such as a diacylglycerol (DAG) analog (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG), directly to the bath solution.
-
Once a stable baseline current is established, the inhibitor (e.g., this compound) is applied at various concentrations.
-
The steady-state inhibition of the agonist-induced current is measured at each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a logistic function.
-
Fluorescence-Based Calcium Influx Assay (FLIPR)
This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.
-
Cell Preparation: HEK293 cells stably expressing the target TRPC channel are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately 1 hour at 37°C.
-
Compound Addition and Signal Detection:
-
A baseline fluorescence reading is established using a Fluorescence Imaging Plate Reader (FLIPR).
-
The test inhibitor is added to the wells at various concentrations and incubated for a short period.
-
The TRPC channel is then activated by the addition of an agonist (e.g., OAG).
-
The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.
-
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium influx in the presence of the inhibitor compared to the control (agonist alone). The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPC channels and a typical experimental workflow for inhibitor characterization.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SAR7334's Reported IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) values of SAR7334, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The data presented here is compiled from various independent studies to offer a comprehensive overview of its potency and selectivity. This document also includes detailed experimental protocols for key assays and a visualization of the relevant signaling pathway to support further research and validation efforts.
Comparative Analysis of IC50 Values
This compound has been extensively characterized as a potent inhibitor of TRPC6, a non-selective cation channel implicated in various physiological and pathological processes. The following table summarizes the reported IC50 values of this compound against TRPC6 and other related TRPC channels. For comparative purposes, data for other known TRPC6 inhibitors are also included.
| Compound | Target | Assay Type | Reported IC50 (nM) | Reference |
| This compound | TRPC6 | Whole-Cell Patch Clamp | 7.9 | [1][2][3][4][5][6][7] |
| TRPC6 | Ca2+ Influx Assay | 9.5 | [2][3][4][5][6][7][8] | |
| TRPC3 | Ca2+ Influx Assay | 282 | [2][3][4][5][6][7][8] | |
| TRPC7 | Ca2+ Influx Assay | 226 | [2][3][4][5][6][8] | |
| BI-749327 | TRPC6 (mouse) | Whole-Cell Patch Clamp | 13 | [9] |
| TRPC6 (human) | Whole-Cell Patch Clamp | 19 | [9] | |
| TRPC3 (mouse) | Whole-Cell Patch Clamp | 1100 | [9] | |
| TRPC7 (mouse) | Whole-Cell Patch Clamp | 550 | [9] | |
| Trpc6-IN-1 | TRPC6 | Ca2+ Influx Assay | 8.5 | [10] |
| TRPC3 | Ca2+ Influx Assay | 980 | [10] | |
| TRPC7 | Ca2+ Influx Assay | 620 | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's IC50 values. These protocols are synthesized from multiple sources to provide a comprehensive guide for replication and validation.
Whole-Cell Patch Clamp Electrophysiology
This method directly measures the ion flow through the TRPC6 channel and is considered the gold standard for assessing ion channel inhibitors.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid encoding the human TRPC6 channel. A fluorescent reporter protein (e.g., YFP or GFP) is often co-transfected to allow for easy identification of successfully transfected cells.[10]
b. Electrophysiological Recording:
-
HEK293 cells expressing TRPC6 are plated on glass coverslips 24-48 hours prior to the experiment.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, and 2 CaCl2, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, and 1 EGTA, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV. Currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals.[11]
c. Channel Activation and Inhibition:
-
Baseline currents are recorded for a stable period.
-
The TRPC6 channel is activated by perfusing the cell with an extracellular solution containing a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), typically at a concentration of 50-100 µM.[4][11]
-
Once a stable activated current is achieved, this compound is co-perfused at varying concentrations to generate a dose-response curve.
d. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction of the OAG-activated current.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic (Hill) equation.[10]
Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This high-throughput method measures the influx of calcium into the cell upon channel activation, providing an indirect measure of channel activity.
a. Cell Preparation:
-
HEK293 cells stably expressing the human TRPC6 channel are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the components of a FLIPR Calcium Assay Kit, according to the manufacturer's instructions. This is typically done for 1-2 hours at 37°C.[10][12][13]
b. Compound Application and Signal Detection:
-
A baseline fluorescence reading is taken using a FLIPR instrument.
-
Varying concentrations of this compound are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
After a short incubation period, the TRPC channels are activated by the addition of OAG.
-
The fluorescence intensity, which corresponds to the intracellular calcium concentration, is monitored over time.[10]
c. Data Analysis:
-
The inhibitory effect of this compound is determined by quantifying the reduction in the OAG-induced fluorescence signal.
-
IC50 values are calculated from the concentration-response curves using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for validating inhibitor specificity.
Caption: Simplified TRPC6 signaling pathway leading to NFAT activation and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of a TRPC6 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. moleculardevices.com [moleculardevices.com]
Safety Operating Guide
Navigating the Disposal of SAR7334: A Guide for Laboratory Professionals
At the forefront of any disposal procedure is the consultation of the manufacturer's Safety Data Sheet (SDS). The SDS for any chemical, including SAR7334, provides detailed information regarding its physical and chemical properties, hazards, and specific handling and disposal instructions. In the absence of a specific protocol for this compound, the following general procedures for the disposal of research chemicals should be strictly adhered to, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines.
Key Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 440.79 g/mol | |
| Formula | C₂₁H₂₂ClN₃O·2HCl | |
| Purity | ≥98% | |
| Storage Temperature | -20°C | |
| Solubility (Water) | Soluble to 100 mM | |
| Solubility (DMSO) | Soluble to 100 mM |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a standard procedure for the safe disposal of small quantities of research chemicals like this compound. This should be adapted to comply with your institution's specific EHS guidelines and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Do not mix this compound with other chemical waste unless their compatibility is known and confirmed.[1][2]
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and compatible waste container.[2][3]
3. Containerization and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid for waste collection.[4]
-
The container must be clearly labeled as "Hazardous Waste."[1]
-
The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]
-
The approximate quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location.[1]
-
If the specific hazards are not fully known, indicate "Hazards Not Fully Known."[1]
-
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[1]
5. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution (often six to twelve months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4][5]
-
Never dispose of this compound down the drain or in the regular trash.[3][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these established principles of laboratory chemical waste management, researchers can ensure the safe and responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Navigating the Safe Handling of SAR7334: A Comprehensive Guide for Researchers
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of SAR7334, a potent and selective inhibitor of the TRPC6 cation channel. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure safe laboratory practices and operational efficiency. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information.
Essential Safety and Logistical Information
Safe handling of any chemical compound is paramount in a laboratory setting. The following guidelines are based on available safety data sheets (SDS) and best laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves prior to use and dispose of them properly after handling the compound.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, consider an impervious apron or coveralls.
-
Respiratory Protection: If working with the solid form of this compound where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended. In a well-ventilated area with the compound in solution, respiratory protection may not be necessary, but a risk assessment should always be conducted.
Operational Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at -20°C for long-term stability.[1] Some suppliers suggest that the powder can be stored at -20°C for up to 3 years and at 4°C for up to 2 years.[2]
-
Stock solutions in solvents like DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
Preparation of Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
When preparing solutions, add the solvent to the vial of this compound slowly to avoid splashing.
-
This compound is soluble in DMSO (≥ 370 mg/mL) and water (to 100 mM).[2][4]
Disposal Plans
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy comparison and reference.
| Parameter | Value | Reference |
| Molecular Weight | 440.79 g/mol (hydrochloride) | [1][4] |
| IC₅₀ (TRPC6) | 7.9 nM (patch-clamp)[5], 9.5 nM (Ca²⁺ influx)[1] | [1][5] |
| IC₅₀ (TRPC3) | 282 nM (Ca²⁺ influx) | [1] |
| IC₅₀ (TRPC7) | 226 nM (Ca²⁺ influx) | [1] |
| Solubility (DMSO) | ≥ 370 mg/mL | [2] |
| Solubility (Water) | to 100 mM | [4] |
| Storage (Solid) | -20°C | [1] |
| Storage (Solution) | -80°C (long-term), -20°C (short-term) | [3] |
| Stability (Solid) | ≥ 4 years at -20°C | |
| Stability (Solution) | 2 years at -80°C, 1 year at -20°C (in DMSO) | [3] |
Experimental Protocols
The following provides a detailed methodology for a common experiment involving this compound: a cell-based calcium influx assay.
Cell-Based Calcium Influx Assay
This protocol outlines the steps to measure changes in intracellular calcium concentration in response to TRPC6 activation and its inhibition by this compound.
Materials:
-
Cells expressing TRPC6 (e.g., HEK293 cells stably transfected with TRPC6)
-
Cell culture medium
-
This compound
-
TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed TRPC6-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS at the desired concentrations.
-
After the dye loading incubation, wash the cells twice with HBSS to remove excess dye.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound wells).
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's automated injector, add the TRPC6 agonist (e.g., OAG) to all wells to stimulate calcium influx.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for screening with this compound.
Caption: TRPC6 signaling pathway activated by GPCRs, leading to downstream effects, and its inhibition by this compound.
Caption: Experimental workflow for a cell-based calcium influx assay to determine the IC₅₀ of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
